ETP-45658
Description
Properties
IUPAC Name |
3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRNXSHJLDZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ETP-45658: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade frequently dysregulated in cancer. This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and further investigation of this compound.
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound exerts its primary anti-cancer effects by directly inhibiting key kinases within the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, components of this pathway are mutated or overexpressed, leading to uncontrolled cell division and resistance to apoptosis.
This compound is a multi-targeted inhibitor, with potent activity against several isoforms of the PI3K catalytic subunit, as well as DNA-dependent protein kinase (DNA-PK) and mTOR.[1][2] By inhibiting these kinases, this compound effectively blocks the downstream signaling events that promote cancer cell survival and proliferation.
Molecular Targets and Inhibitory Concentrations
The inhibitory activity of this compound has been quantified against various kinases, demonstrating a strong affinity for Class I PI3K isoforms and other related enzymes.
| Target | IC50 (nM) |
| PI3Kα | 22.0[1][2] |
| PI3Kδ | 39.8[1] |
| PI3Kβ | 129.0[1][2] |
| PI3Kγ | 717.3[1] |
| DNA-PK | 70.6[1][2] |
| mTOR | 152.0[1][2] |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against key kinase targets. |
Effects on Cancer Cell Proliferation
The inhibitory action of this compound on the PI3K/AKT/mTOR pathway translates to a significant reduction in the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | 0.48[1] |
| PC3 | Prostate Cancer | 0.49[1] |
| 786-O | Renal Cancer | 2.62[1] |
| HCT116 | Colon Cancer | 3.53[1] |
| U251 | Glioblastoma | 5.56[1] |
| Table 2: In vitro effective concentrations (EC50) of this compound for the inhibition of proliferation in various cancer cell lines. |
Cellular Effects of this compound
The inhibition of the PI3K/AKT/mTOR pathway by this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-cancer activity. These effects have been extensively studied in various cancer cell models, particularly in the HT-29 human colon adenocarcinoma cell line.[3][4][5]
Induction of Apoptosis
A primary outcome of this compound treatment is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of pro- and anti-apoptotic proteins and the activation of the caspase cascade.[3][5]
-
Increased Annexin V Binding: this compound treatment leads to an increase in Annexin V binding to the cell surface, an early indicator of apoptosis.[3][5]
-
Modulation of Bcl-2 Family Proteins: The compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[3][5]
-
Caspase Activation: this compound induces the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[3][5] This leads to the cleavage of downstream substrates like PARP.
-
Mitochondrial Membrane Potential Impairment: The compound disrupts the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[3][5]
Cell Cycle Arrest
This compound has been shown to cause a significant arrest of cancer cells in the G0/G1 phase of the cell cycle.[3][5] This prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting their proliferation.
Induction of Oxidative Stress
Treatment with this compound leads to an increase in total oxidant status (TOS) and a decrease in total antioxidant status (TAS) in cancer cells, indicating an induction of oxidative stress which can contribute to cell death.[3][5]
Signaling Pathway Visualization
The mechanism of action of this compound can be visualized through the following signaling pathway diagrams.
A simplified diagram of the core mechanism of action of this compound.
The apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
XTT Cell Viability Assay
This assay is used to assess the cytotoxic effect of this compound on cancer cells.[3]
Workflow:
Workflow for the XTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan (B1609692) product at a wavelength of 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[3][5]
Workflow:
References
what is the PI3K/AKT/mTOR pathway
An In-depth Technical Guide to the PI3K/AKT/mTOR Pathway
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of essential cellular processes.[1][2][3] This highly conserved pathway integrates signals from various extracellular and intracellular cues, such as growth factors, insulin, and nutrient availability, to regulate cell growth, proliferation, survival, metabolism, and motility.[3][4] Its dysregulation is a frequent event in numerous human diseases, most notably cancer, making it one of the most intensely studied pathways in biomedical research and a prime target for therapeutic intervention.[2][5][6] Aberrant activation, often through genetic mutations or amplification of key components, allows cancer cells to evade apoptosis, sustain proliferation, and resist treatment.[5][7][8] This guide provides a detailed examination of the pathway's core mechanics, its downstream effectors, quantitative data on therapeutic agents, and key experimental protocols for its investigation.
Core Pathway Mechanics: A Signaling Cascade
The activation of the PI3K/AKT/mTOR pathway is a sequential process initiated at the cell surface and propagated through a series of phosphorylation events.
-
Initiation at the Cell Surface : The cascade typically begins when an extracellular ligand, such as a growth factor (e.g., EGF, IGF-1) or insulin, binds to a Receptor Tyrosine Kinase (RTK) on the cell membrane.[4][9][10] This binding triggers the dimerization and autophosphorylation of the receptor, creating docking sites for signaling proteins.[11]
-
PI3K Activation : The activated receptor recruits and activates Class I PI3Ks.[4] These enzymes are heterodimers, consisting of a regulatory subunit (e.g., p85) and a catalytic subunit (e.g., p110).[12][13] Upon activation, the catalytic subunit phosphorylates the 3'-hydroxyl group of phosphatidylinositol-4,5-bisphosphate (PIP2), converting it into the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][6][14]
-
AKT Recruitment and Activation : PIP3 accumulates at the plasma membrane and acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B or PKB).[2][15] This recruitment brings AKT into proximity with its activating kinases. For full activation, AKT requires phosphorylation at two key sites:
-
mTOR Activation : Fully activated AKT proceeds to phosphorylate a wide array of downstream targets. A crucial substrate is the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2 that acts as a negative regulator of mTOR Complex 1 (mTORC1).[12] AKT-mediated phosphorylation inhibits the TSC complex, which in turn allows the small GTPase Rheb to activate mTORC1.[5]
-
Negative Regulation : The pathway is tightly controlled by negative regulators. The most prominent is the tumor suppressor Phosphatase and TENsin homolog (PTEN), which counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[10][14][16] Loss of PTEN function is a common mechanism of pathway hyperactivation in cancer.[5][17]
Downstream Effectors and Cellular Functions
Activated AKT and mTORC1 phosphorylate a multitude of substrates, orchestrating a coordinated cellular response that promotes growth and survival.
-
AKT Substrates : Beyond inhibiting the TSC complex, AKT targets other proteins to regulate cell survival and metabolism. These include:
-
FOXO Transcription Factors : AKT phosphorylates Forkhead box O (FOXO) proteins, causing their exclusion from the nucleus and preventing the transcription of target genes involved in apoptosis and cell cycle arrest.[11][16]
-
GSK3 : Glycogen synthase kinase 3 (GSK3) is inhibited by AKT phosphorylation, promoting cell survival and proliferation.[5]
-
BAD : Phosphorylation of the pro-apoptotic protein BAD by AKT inhibits its function, thereby promoting cell survival.[9]
-
-
mTORC1 Substrates : As a master regulator of protein synthesis, mTORC1's primary targets are:
-
S6 Kinase 1 (S6K1) : mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates the ribosomal protein S6 and other components of the translational machinery to enhance protein synthesis.[5][12]
-
4E-BP1 : mTORC1 phosphorylates the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1), causing it to release eIF4E.[5][12] This allows eIF4E to participate in the initiation of cap-dependent translation, a critical step for synthesizing proteins required for cell growth and proliferation.[12]
-
The combined output of these downstream events results in increased nutrient uptake, enhanced protein and lipid synthesis, cell cycle progression, and suppression of apoptosis, all of which are hallmarks of cancer.[3][5]
Quantitative Data on Pathway Modulation
The central role of the PI3K/AKT/mTOR pathway in cancer has led to the development of numerous inhibitors targeting its key nodes. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal degradation concentration (DC₅₀) values.
Table 1: Preclinical Efficacy of PI3K/AKT/mTOR Pathway Modulators
| Compound | Target(s) | Cell Line | Assay Type | Efficacy Value | Reference |
|---|---|---|---|---|---|
| GP262 | PI3K/mTOR (Dual Degrader) | MDA-MB-231 | Degradation | DC₅₀ = 42.23–227.4 nM (PI3K) | [1] |
| MDA-MB-231 | Degradation | DC₅₀ = 45.4 nM (mTOR) | [1] | ||
| OCI-AML3 | Proliferation | IC₅₀ = 44.3 ± 3.2 nM | [1] | ||
| THP-1 | Proliferation | IC₅₀ = 48.3 ± 4.1 nM | [1] | ||
| YYN-37 | PI3K/mTOR (Dual Inhibitor) | SJSA-1 | Kinase Activity | IC₅₀ = 2.73 nM (for VPS34) | [6] |
| PI-103 | PI3K/mTOR (Dual Inhibitor) | HEK293E | Phosphorylation | Shows expected potency | [9] |
| Capivasertib | AKT | PeCa Cell Lines | Viability/Chemotaxis | Effective at 20 µM |[14] |
Table 2: Clinical Trial Data for mTOR Inhibitors
| Study | Drug | Indication | Comparator | Primary Endpoint | Result | Reference |
|---|
| RADIANT-3 | Everolimus (mTOR inhibitor) | Pancreatic Neuroendocrine Tumors | Placebo | Progression-Free Survival (PFS) | 11.0 months vs. 4.6 months (HR: 0.35) |[12] |
Experimental Protocols
Investigating the PI3K/AKT/mTOR pathway requires specific molecular and cellular biology techniques. Below are detailed protocols for key assays.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect and quantify the phosphorylation status of key pathway proteins (e.g., p-AKT, p-mTOR, p-S6K1), which serves as a direct readout of pathway activity.
Methodology:
-
Cell Culture and Treatment : Seed cells (e.g., MDA-MB-231, MCF-7) in culture plates. Once they reach desired confluency, treat with pathway inhibitors or vehicle control for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE : Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel (e.g., 7-12% gel) and separate the proteins by size via electrophoresis.[14]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-p-mTOR) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of pathway activation.[1]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a specific kinase (e.g., PI3K, mTOR) by quantifying its ability to phosphorylate a substrate in the presence of ATP.
Methodology:
-
Prepare Reaction Mixture : In a microplate well, combine the purified recombinant kinase, its specific substrate (e.g., a peptide or protein), and the kinase assay buffer.
-
Add Compound : Add the test compound (inhibitor) at various concentrations or a vehicle control (e.g., DMSO).
-
Initiate Reaction : Start the kinase reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection). Incubate at a controlled temperature (e.g., 30°C) for a set time.
-
Stop Reaction : Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect Phosphorylation : Measure the amount of phosphorylated substrate. The detection method depends on the assay format:
-
Radiometric : Capture the phosphorylated substrate on a filter and measure radioactivity using a scintillation counter.
-
Fluorescence/Luminescence : Use a phospho-specific antibody and a labeled secondary antibody to generate a detectable signal on a plate reader.
-
-
Data Analysis : Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the impact of pathway inhibitors on cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment : Treat the cells with the inhibitor across a range of concentrations. Include vehicle-only wells as a negative control.
-
Incubation : Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[14]
-
Add MTT Reagent : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.[14]
-
Solubilization : Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Read Absorbance : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cells | Special Issue : PI3K/AKT/mTOR Signaling Network in Human Health and Diseases [mdpi.com]
- 4. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. youtube.com [youtube.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
ETP-45658: A Technical Guide to a Novel PI3K/AKT/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent, particularly in colon and breast cancer models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and data presented for scientific evaluation.
Introduction
The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising inhibitor of this pathway, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document serves as an in-depth resource for researchers and drug development professionals, summarizing the current knowledge on this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting key kinases in the PI3K/AKT/mTOR pathway. This inhibition leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.
Targeting the PI3K/AKT/mTOR Signaling Pathway
This compound is a multi-targeted inhibitor, with potent activity against several isoforms of PI3K, as well as DNA-dependent protein kinase (DNA-PK) and mTOR.[1][2][3] The primary mechanism involves the inhibition of PI3K, which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of the downstream kinase AKT.
The following diagram illustrates the points of inhibition of this compound within the PI3K/AKT/mTOR signaling pathway.
Cellular Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G1 phase, in cancer cells.[4][5] These effects are mediated by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) against various targets and cancer cell lines.
Table 1: Inhibitory Activity (IC50) of this compound against Key Kinases
| Target | IC50 (nM) |
| PI3Kα | 22.0[1][2] |
| PI3Kβ | 129.0[1][2] |
| PI3Kδ | 39.8[1] |
| PI3Kγ | 717.3[1] |
| DNA-PK | 70.6[1][2][3] |
| mTOR | 152.0[1][2][3] |
Table 2: Anti-proliferative Activity (EC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| HT-29 | Colon Cancer | Not explicitly stated, but showed dose-dependent antiproliferative effect[5] |
| MCF-7 | Breast Cancer | 0.48[1] |
| U2OS | Osteosarcoma | Not explicitly stated, but used in experiments[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions or vehicle control and incubate for the desired time (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of AKT Phosphorylation
This protocol is used to detect the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, to confirm the inhibitory activity of this compound.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT and anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-AKT) overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.
-
Pharmacokinetics and Clinical Development
Based on extensive searches of publicly available scientific literature, patent databases, and clinical trial registries, there is currently no published information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or the clinical trial status of this compound. This suggests that the compound may still be in the early stages of preclinical development.
Conclusion
This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway with demonstrated anti-cancer activity in preclinical models. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as a therapeutic agent. Further investigation into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to advance its development towards clinical applications. This technical guide provides a foundational resource for the scientific community to build upon in the ongoing research and development of this compound and other targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
The Role of PI3K Inhibitors in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the role of PI3K inhibitors in oncology research, detailing their mechanism of action, classification, clinical applications, and the experimental protocols used for their evaluation.
The PI3K Signaling Pathway in Cancer
The PI3K pathway is a key regulatory hub for cell growth, survival, and metabolism.[3] Class I PI3Ks are the most extensively studied in the context of cancer.[4] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B).[1] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT.[5]
Activated AKT modulates the function of numerous substrates involved in the regulation of cell survival, cell cycle progression, and cellular growth.[5] A key downstream effector of AKT is the mammalian target of rapamycin (B549165) (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[6] mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6] The tumor suppressor protein PTEN (phosphatase and tensin homolog) negatively regulates the PI3K pathway by dephosphorylating PIP3 back to PIP2.[2][7] Loss of PTEN function, a common event in cancer, leads to sustained activation of the PI3K/AKT pathway.[2]
Hyperactivation of the PI3K signaling cascade is one of the most common events in human cancers.[8] This can occur through various mechanisms, including:
-
Mutations in PIK3CA , the gene encoding the p110α catalytic subunit of PI3K. These are frequently observed in solid tumors.[9]
-
Loss of PTEN function , which leads to an accumulation of PIP3 and constitutive pathway activation.[2]
-
Activation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, which are upstream activators of PI3K.[9]
-
Activating mutations in AKT have also been reported in some cancers.[9]
Classification and Mechanism of Action of PI3K Inhibitors
PI3K inhibitors are a class of targeted therapy drugs that function by inhibiting one or more of the PI3K enzymes.[10] By blocking the PI3K/AKT/mTOR pathway, these inhibitors can slow down cancer growth.[10] They are broadly classified based on their selectivity for different PI3K isoforms.
-
Pan-PI3K inhibitors target all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[11]
-
Isoform-selective inhibitors are designed to target one or more specific isoforms of PI3K, which may offer an improved therapeutic window by reducing off-target effects.[8]
-
Dual PI3K/mTOR inhibitors simultaneously block both PI3K and mTOR kinases, which can overcome feedback activation of PI3K signaling observed with mTOR inhibitors alone.[12][13]
The primary mechanism of action for most PI3K inhibitors is competitive binding to the ATP-binding pocket of the p110 catalytic subunit.[1] This prevents the phosphorylation of PIP2 to PIP3, thereby blocking downstream signaling through AKT and mTOR.[1] The resulting abrogation of these pro-survival signals can lead to decreased cell growth, proliferation, and the induction of apoptosis in cancer cells dependent on this pathway.[1][3]
Clinical Landscape of PI3K Inhibitors
Several PI3K inhibitors have received regulatory approval for the treatment of various cancers, and many more are in clinical development.[6][10] The efficacy of these agents, particularly as monotherapy, has been most pronounced in hematological malignancies. In solid tumors, their use is often in combination with other targeted therapies or endocrine therapy.
| Inhibitor | Class | Approved Indication(s) | Key Clinical Trial Data |
| Idelalisib | δ-selective | Relapsed chronic lymphocytic leukemia (CLL), relapsed follicular B-cell non-Hodgkin lymphoma (FL), relapsed small lymphocytic lymphoma (SLL) | In a phase 3 trial for relapsed CLL, idelalisib plus rituximab (B1143277) resulted in a median progression-free survival (PFS) of not reached vs. 5.5 months for placebo plus rituximab. |
| Copanlisib | Pan-PI3K (predominantly α/δ) | Relapsed follicular lymphoma in patients who have received at least two prior systemic therapies | In a phase 2 trial, the objective response rate (ORR) was 59%, with a median duration of response of 12.2 months. |
| Duvelisib (B560053) | δ/γ-selective | Relapsed or refractory CLL/SLL, relapsed or refractory follicular lymphoma | In a phase 3 trial for relapsed/refractory CLL/SLL, the median PFS was 13.3 months with duvelisib vs. 9.9 months with ofatumumab. |
| Alpelisib | α-selective | HR-positive, HER2-negative, PIK3CA-mutated, advanced or metastatic breast cancer (in combination with fulvestrant) | In the SOLAR-1 phase 3 trial, the median PFS for patients with PIK3CA-mutated tumors was 11.0 months with alpelisib-fulvestrant vs. 5.7 months with placebo-fulvestrant.[11] |
| Umbralisib | δ-selective and CK1ε inhibitor | Relapsed or refractory marginal zone lymphoma, relapsed or refractory follicular lymphoma | Approval was voluntarily withdrawn in the US due to safety concerns. |
Note: The clinical landscape for PI3K inhibitors is rapidly evolving, and the information in this table is subject to change.
Mechanisms of Resistance to PI3K Inhibitors
Despite their promise, the clinical efficacy of PI3K inhibitors can be limited by both de novo and acquired resistance.[14][15] Understanding these resistance mechanisms is crucial for developing more effective therapeutic strategies.
-
Reactivation of the PI3K pathway: This can occur through secondary mutations in PIK3CA or the upregulation of receptor tyrosine kinases (RTKs) like HER2 and HER3.[16][17] Inhibition of AKT can lead to the nuclear localization of FOXO transcription factors, which in turn upregulate the expression of several RTKs, creating a feedback loop that reactivates the PI3K and MAPK pathways.[16][17]
-
Activation of parallel signaling pathways: Cancers can bypass PI3K inhibition by upregulating other pro-survival pathways, most notably the RAS/RAF/MEK/ERK (MAPK) pathway.[12]
-
Genetic alterations in other pathway components: Mutations in genes downstream of PI3K, such as AKT or those regulating mTORC1, can confer resistance.
-
Tumor heterogeneity and clonal evolution: The presence of pre-existing resistant clones or the emergence of new mutations during treatment can lead to therapeutic failure.
Experimental Protocols for the Evaluation of PI3K Inhibitors
A multi-tiered approach is essential for the preclinical evaluation of novel PI3K inhibitors, starting with biochemical assays and progressing to cell-based and in vivo models.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms and to calculate the half-maximal inhibitory concentration (IC50).
Methodology (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Assay Plate Preparation: Add serial dilutions of the PI3K inhibitor or vehicle control (e.g., DMSO) to the wells of a microplate.[4]
-
Enzyme Addition: Add the recombinant PI3K enzyme to each well.[4]
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.[4]
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.[4]
-
Detection: Stop the reaction and add detection reagents. In an HTRF assay, this typically involves a Europium-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer. The endogenous PIP3 produced by the enzyme competes with the tracer for antibody binding, leading to a change in the HTRF signal.[18]
-
Signal Reading: Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.[4]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value.[4]
Cell-Based Assays
Objective: To confirm target engagement within a cellular context and to evaluate the functional consequences of PI3K inhibition, such as effects on cell proliferation and survival.
5.2.1. Western Blotting for Phospho-protein Analysis
Objective: To measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein, as a direct indicator of pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines in culture plates and treat with various concentrations of the PI3K inhibitor for a specified time.[18]
-
Lysate Preparation: Lyse the cells to extract total protein.[18]
-
Protein Quantification: Determine the protein concentration of each lysate.[18]
-
SDS-PAGE and Western Blot: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).[18]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-AKT Ser473, p-S6) and for the total protein as a loading control.[1][18]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[1]
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.[1]
5.2.2. Cell Viability and Proliferation Assays
Objective: To assess the anti-proliferative effect of the PI3K inhibitor on cancer cells.
Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor.
-
Incubation: Incubate the cells for a period of time, typically 72 hours.
-
Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Models
Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of a PI3K inhibitor in a living organism.
Commonly Used Mouse Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice.[19] These models are widely used for initial in vivo efficacy screening.[19]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[19] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and genetic features of the original human tumor.[19]
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to have specific genetic alterations that drive tumor formation, mimicking human cancer development.[20] They are valuable for studying tumor initiation and progression in the context of an intact immune system.[20]
Methodology (General Xenograft Study):
-
Tumor Implantation: Inject human cancer cells or implant tumor fragments into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the PI3K inhibitor and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).
Future Directions and Combination Strategies
The future of PI3K inhibitors in oncology likely lies in more precise patient selection and rational combination therapies.
-
Biomarker-Driven Therapy: The use of predictive biomarkers, such as PIK3CA mutation status, is essential for identifying patients most likely to benefit from PI3K inhibition.[21] The SOLAR-1 trial, which led to the approval of alpelisib, demonstrated the success of this approach.[21]
-
Combination Therapies: To overcome resistance, PI3K inhibitors are being investigated in combination with various other agents:
-
MEK inhibitors: Dual blockade of the PI3K and MAPK pathways has shown synergistic anti-tumor activity in preclinical models.[12]
-
Endocrine therapy: The combination of alpelisib and fulvestrant (B1683766) is the standard of care for a specific subset of breast cancer patients.
-
Chemotherapy: Combining PI3K inhibitors with traditional cytotoxic agents is being explored.
-
Immunotherapy: There is growing interest in combining PI3K inhibitors, particularly those targeting the δ and γ isoforms expressed in immune cells, with checkpoint inhibitors to enhance anti-tumor immunity.[22]
-
Conclusion
PI3K inhibitors represent a significant advancement in targeted cancer therapy. A deep understanding of the PI3K signaling pathway, the mechanisms of action of these inhibitors, and the ways in which cancer cells develop resistance is paramount for their successful clinical implementation. The continued development of more selective inhibitors, the identification of robust predictive biomarkers, and the design of rational combination strategies will be key to unlocking the full therapeutic potential of targeting the PI3K pathway in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. atlantisbioscience.com [atlantisbioscience.com]
- 20. Mouse models of human cancer as tools in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vjoncology.com [vjoncology.com]
ETP-45658: A Technical Guide to a Potent PI3K/DNA-PK/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45658 is a potent small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K), DNA-dependent protein kinase (DNA-PK), and mammalian target of rapamycin (B549165) (mTOR), key components of signaling pathways frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its cellular effects and meticulously crafted diagrams of the associated signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a synthetic compound with a molecular formula of C16H17N5O2 and a molecular weight of 311.34 g/mol . Its chemical identity is defined by the IUPAC name 3-(1-Methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol and its structure is represented by the SMILES notation CN2C1=NC(C3=CC(O)=CC=C3)=NC(N4CCOCC4)=C1C=N2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H17N5O2 | |
| Molecular Weight | 311.34 g/mol | |
| IUPAC Name | 3-(1-Methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol | |
| SMILES | CN2C1=NC(C3=CC(O)=CC=C3)=NC(N4CCOCC4)=C1C=N2 | |
| CAS Number | 1198357-79-7 |
A 2D representation of the chemical structure of this compound can be generated from its SMILES notation.
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against multiple key kinases involved in cell growth, proliferation, and survival. Its primary mechanism of action involves the direct inhibition of the PI3K/Akt/mTOR signaling pathway.
Kinase Inhibitory Activity
This compound demonstrates potent inhibition of Class I PI3K isoforms, as well as DNA-PK and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI3Kα | 22 | |
| PI3Kβ | 129 | |
| PI3Kγ | 710 | |
| PI3Kδ | 30 | |
| DNA-PK | 70.6 | |
| mTOR | 152 |
Cellular Activity
The inhibitory effects of this compound on the PI3K/Akt/mTOR pathway translate to potent anti-proliferative activity in various cancer cell lines. The half-maximal effective concentrations (EC50) for cell growth inhibition are presented below.
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | 0.48 |
| PC3 | Prostate Cancer | 0.49 |
| 786-O | Renal Cancer | 2.62 |
| HCT116 | Colon Cancer | 3.53 |
| U251 | Glioblastoma | 5.56 |
Signaling Pathway Inhibition
This compound's inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream kinase Akt. Consequently, the phosphorylation of Akt substrates, such as the Forkhead box protein O3a (FOXO3a) and glycogen (B147801) synthase kinase 3 beta (Gsk3-β), is diminished. The dephosphorylation of FOXO3a promotes its translocation from the cytoplasm to the nucleus, where it can activate the transcription of genes involved in cell cycle arrest and apoptosis. Furthermore, by inhibiting mTOR, this compound can disrupt protein synthesis and cell growth. The inhibition of DNA-PK by this compound may also contribute to its anti-cancer effects by impairing DNA damage repair mechanisms.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological effects of this compound.
Cell Proliferation Assay (MTT/XTT)
This protocol outlines the measurement of cell viability and proliferation upon treatment with this compound using a tetrazolium-based colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT/XTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution (pre-mixed with activation reagent) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 450-490 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the EC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of key signaling proteins, such as Akt, upon treatment with this compound.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., p-Akt Ser473 and total Akt) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound.
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow.
Conclusion
This compound is a valuable research tool for investigating the roles of the PI3K, DNA-PK, and mTOR signaling pathways in health and disease. Its potent and multi-targeted inhibitory profile makes it a compound of interest for further investigation in the context of cancer therapy. The data and protocols provided in this guide are intended to support and facilitate these research endeavors.
The Core Function of Dual PI3K/mTOR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a multitude of human cancers has established it as a prime target for therapeutic intervention.[3][4] Dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents, offering a more comprehensive blockade of this pathway compared to single-target drugs.[5][6] This technical guide provides an in-depth exploration of the function of dual PI3K/mTOR inhibitors, complete with experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.
The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, leading to the activation of PI3K.[7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[2][6]
Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately leading to the activation of mTOR Complex 1 (mTORC1).[8] mTORC1, a central regulator of cell growth, promotes protein synthesis by phosphorylating targets like S6 ribosomal protein and 4E-BP1.[3][8] The pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.[3]
Due to the structural similarities between the kinase domains of PI3K and mTOR, dual inhibitors have been developed to target both enzymes simultaneously.[5][6] This strategy offers several advantages. Firstly, it can overcome the feedback loops often observed with mTORC1-specific inhibitors, where the inhibition of mTORC1 can lead to the activation of AKT.[6] Secondly, by targeting two crucial nodes in the pathway, dual inhibitors can lead to a more profound and sustained inhibition of downstream signaling, potentially leading to greater anti-tumor efficacy.[6][9]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by dual inhibitors.
Quantitative Analysis of Dual PI3K/mTOR Inhibitors
The potency of dual PI3K/mTOR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values indicate greater potency. The following table summarizes the reported IC50 and Ki values for several well-characterized dual PI3K/mTOR inhibitors against various PI3K isoforms and mTOR.
| Inhibitor | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50/Ki, nM) | Reference(s) |
| NVP-BEZ235 (Dactolisib) | 4 | 76 | 5 | 7 | 21 | [][11] |
| GSK1059615 | 0.4 | 0.6 | 5 | 2 | 12 | [5] |
| PI-103 | 2 / 8.4 | 3 | 86 | 15 | 5.7 / 20 | [5][] |
| XL765 (SAR245409) | 39 | 110 | 9 | 43 | 160 (mTORC1), 910 (mTORC2) | [12] |
| GDC-0941 | 3 | 33 | 75 | 3 | 580 | [11] |
| PKI-587 | 0.4 | - | - | - | 1.6 | [] |
| PF-04691502 | 1.8 (Ki) | 2.2 (Ki) | 1.2 (Ki) | 1.6 (Ki) | 9.1 (Ki) | [13] |
| NSC765844 | 1.3 | 1.8 | 1.5 | 3.8 | 3.8 | [5] |
Key Experimental Protocols
The characterization of dual PI3K/mTOR inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor activity.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms and mTOR.
Methodology:
-
Reagents: Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase, ATP, and a suitable substrate.
-
Procedure: Kinase reactions are initiated by combining the test compound (at various concentrations), ATP, and the kinase in a reaction buffer.[12] The reaction is allowed to proceed for a defined period.
-
Detection: The consumption of ATP is measured, often using a luciferase-luciferin-coupled chemiluminescence method.[12] The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation and Viability Assays
These assays assess the effect of the inhibitors on the growth and survival of cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the dual PI3K/mTOR inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[14] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Other commonly used assays include the WST-1 assay, which uses a water-soluble tetrazolium salt, and ATP-based assays like CellTiter-Glo, which measure ATP levels as an indicator of cell viability.[14]
Western Blot Analysis for Pathway Modulation
Western blotting is a crucial technique to confirm that the inhibitor is hitting its intended targets within the cell and to assess the downstream effects on the signaling pathway.
Caption: A generalized workflow for Western blot analysis of PI3K/mTOR pathway modulation.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor. After treatment, the cells are lysed to extract total protein.[7]
-
Protein Quantification: The concentration of the extracted protein is determined to ensure equal loading for each sample.[7]
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[1][7]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the PI3K/mTOR pathway, including their phosphorylated forms (e.g., p-AKT, p-S6, p-4E-BP1).[1] This is followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the changes in protein expression and phosphorylation levels.[7] A decrease in the phosphorylation of downstream effectors like AKT and S6 indicates pathway inhibition.[1]
In Vivo Tumor Xenograft Models
These models are essential for evaluating the anti-tumor efficacy of dual PI3K/mTOR inhibitors in a living organism.
Methodology:
-
Cell Preparation: Human cancer cells are cultured and harvested.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[15][16]
-
Tumor Implantation: A specific number of cancer cells (e.g., 3 x 10^6) are injected subcutaneously into the flank of the mice.[15] For some cancer types, orthotopic implantation (injecting cells into the organ of origin) may be used to create a more clinically relevant model.[16]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.[17] The dual PI3K/mTOR inhibitor is administered (e.g., orally) according to a predetermined schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers.[15] At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other endpoints may include survival analysis.[18]
Caption: A typical workflow for evaluating the efficacy of a drug in a tumor xenograft model.
Conclusion
Dual PI3K/mTOR inhibitors represent a powerful therapeutic strategy for cancers with a dysregulated PI3K/AKT/mTOR pathway. Their ability to comprehensively block this critical signaling cascade offers the potential for improved efficacy over single-target agents. A thorough understanding of their mechanism of action, coupled with rigorous preclinical evaluation using the experimental protocols outlined in this guide, is essential for the successful development of these promising anti-cancer drugs. The provided quantitative data and experimental frameworks serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
ETP-45658: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein binding affinity and mechanism of action of ETP-45658, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This document includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Target Profile and Binding Affinity
This compound is a multi-targeted kinase inhibitor, primarily targeting class I PI3K isoforms, as well as DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR). The inhibitory activity of this compound is most potent against the α and δ isoforms of PI3K.[1] The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against its key protein targets.
| Target Protein | IC50 (nM) |
| PI3Kα | 22 |
| PI3Kδ | 30 |
| PI3Kβ | 129 |
| PI3Kγ | 710 |
| DNA-PK | 70.6 |
| mTOR | 152 |
Data compiled from publicly available sources.[1]
Signaling Pathway
This compound exerts its cellular effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common event in many cancers, making it a key target for therapeutic intervention. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger. This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, leading to the inhibition of cell growth and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Kinase Assays
1. PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay is used to determine the potency of this compound against PI3K isoforms.
-
Principle: This is a competitive immunoassay where the production of PIP3 by PI3K displaces a biotinylated PIP3 tracer from a detection complex, leading to a decrease in the HTRF signal.[3]
-
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (substrate)
-
ATP
-
HTRF Kinase Assay Buffer
-
Biotin-PIP3 tracer
-
Europium-labeled anti-GST antibody
-
Streptavidin-XL665
-
This compound
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and the test compound (this compound) in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection mix containing biotin-PIP3, Europium-labeled anti-GST antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the detection complex to form.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.[4][5]
-
2. DNA-PK LanthaScreen™ Kinase Binding Assay
This assay measures the binding of this compound to the DNA-PK enzyme.
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.[6][7]
-
Materials:
-
Recombinant human DNA-PK
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase Buffer
-
This compound
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound (this compound).
-
Add a mixture of the DNA-PK enzyme and the Eu-anti-Tag antibody.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, exciting at 340 nm and measuring emissions at 615 nm and 665 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
3. mTOR LanthaScreen™ Eu Kinase Binding Assay
This assay is used to determine the binding affinity of this compound to mTOR.
-
Principle: Similar to the DNA-PK assay, this TR-FRET assay measures the displacement of a fluorescent tracer from the mTOR kinase by this compound.[8][9]
-
Materials:
-
Recombinant human mTOR
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
mTOR Binding Assay Buffer
-
This compound
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compound to the wells of a 384-well plate.
-
Add a mixture of the mTOR enzyme and the Eu-anti-Tag antibody.
-
Add the kinase tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible reader and calculate the IC50 as described for the DNA-PK assay.[8]
-
Cellular Assays
1. Western Blot Analysis of AKT Phosphorylation
This assay is used to confirm the on-target effect of this compound in a cellular context by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Materials:
-
Cancer cell line (e.g., MCF-7, PC3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
2. Cell Viability/Proliferation Assay (MTT or XTT)
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
-
Principle: A tetrazolium salt (MTT or XTT) is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the EC50 value.
-
References
- 1. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ulab360.com [ulab360.com]
Initial Efficacy of ETP-45658: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on the efficacy of ETP-45658, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. The data herein summarizes the compound's inhibitory activity, its effects on cancer cell lines, and the underlying molecular mechanisms of action.
Data Presentation
The following tables provide a structured summary of the quantitative data gathered from initial preclinical studies on this compound.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) |
| PI3Kα | 22.0[1] |
| PI3Kβ | 129.0[1] |
| PI3Kδ | 39.8[1] |
| PI3Kγ | 717.3[1] |
| DNA-PK | 70.6[1] |
| mTOR | 152.0[1] |
| PI3Kα (H1047R mutant) | 16.8[1] |
| PI3Kα (E545K mutant) | 13.1[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | 0.48[1] |
| PC3 | Prostate Cancer | 0.49[1] |
| 786-O | Renal Cancer | 2.62[1] |
| HCT116 | Colon Cancer | 3.53[1] |
| U251 | Glioblastoma | 5.56[1] |
| HT-29 | Colon Cancer | IC50 determined (specific value not provided in the search results)[2] |
Table 3: Cellular Effects of this compound in U2OS and PC3 Cells
| Cell Line | Treatment | Effect |
| U2OS | 10 µM this compound for 1 hour | Decrease in Cyclin D1 and p-Akt (Ser473) expression[1] |
| U2OS | 10 µM this compound for 4 hours | 95% decrease in p-FOXO3a (Thr32), 55% reduction in p-Gsk3-β (Ser9), and reduced p-p70 S6K phosphorylation[1] |
| PC3 | 10 µM this compound for 24 hours | G1 phase cell cycle arrest[1] |
| U2foxRELOC | 5 nM - 11.1 µM this compound for 1 hour | Dose-dependent increase in GFP-FOXO nuclear translocation (EC50 = 45 nM)[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial efficacy studies of this compound are outlined below.
Cell Viability Assay (XTT)
The anti-proliferative effects of this compound on cancer cell lines were determined using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[2]
-
Cell Seeding: HT-29 colon cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Following treatment, the XTT labeling mixture was added to each well.
-
Incubation: Plates were incubated for a specified time to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength.
-
Analysis: Cell viability was calculated as a percentage of the untreated control, and the IC50/EC50 values were determined by plotting cell viability against the logarithm of the drug concentration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA was employed to quantify the levels of various proteins, including those involved in apoptosis and oxidative stress.[2]
-
Sample Preparation: Cell lysates or supernatants were collected from HT-29 cells treated with this compound (at its IC50 dose) and from untreated controls.
-
Coating: ELISA plates were coated with a capture antibody specific for the target protein (e.g., Bax, BCL-2, cleaved caspase 3, cleaved PARP, 8-oxo-dG, TAS, TOS).
-
Blocking: Non-specific binding sites were blocked using a suitable blocking buffer.
-
Sample Incubation: Prepared samples and standards were added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added, followed by the addition of a substrate to produce a colorimetric signal.
-
Data Acquisition: The absorbance was read using a microplate reader.
-
Analysis: The concentration of the target protein in the samples was determined by comparison to a standard curve.
Flow Cytometry
Flow cytometry was utilized to analyze the cell cycle distribution, apoptosis, caspase activity, and mitochondrial membrane potential.[2]
-
Cell Preparation: HT-29 cells were treated with this compound, harvested, and washed.
-
Staining:
-
Cell Cycle: Cells were fixed and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Apoptosis: Cells were stained with Annexin V and a viability dye (e.g., propidium iodide) to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase 3/7 Activity: Cells were incubated with a fluorogenic substrate for activated caspases 3 and 7.
-
Mitochondrial Membrane Potential: Cells were stained with a potentiometric dye (e.g., JC-1 or TMRE).
-
-
Data Acquisition: Stained cells were analyzed on a flow cytometer.
-
Analysis: The percentage of cells in different phases of the cell cycle, the percentage of apoptotic cells, the level of caspase activity, and changes in mitochondrial membrane potential were quantified using appropriate software.
Immunoblotting
Immunoblotting (Western blotting) was used to detect changes in the expression and phosphorylation status of specific proteins within the PI3K/AKT/mTOR pathway.
-
Cell Lysis: U2OS cells were treated with this compound (e.g., 10 µM for 1 or 4 hours), and total protein was extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., p-Akt (Ser473), p-FOXO3a (Thr32), p-Gsk3-β (Ser9), p-p70 S6K, Cyclin D1) followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands was quantified to determine the relative protein expression or phosphorylation levels.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to the initial efficacy studies of this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Interrogation of FOXO3a Nuclear Translocation Identifies Potent and Selective Inhibitors of Phosphoinositide 3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
ETP-45658: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the basic research applications of this compound, summarizing its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool for investigating the PI3K/AKT/mTOR pathway in preclinical cancer research.
Mechanism of Action
This compound is a multi-targeted inhibitor, primarily acting on Class I PI3K isoforms. It also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] By inhibiting these key kinases, this compound effectively blocks the downstream signaling cascade, leading to the modulation of various cellular processes.
Table 1: Inhibitory Activity of this compound against Key Kinases
| Target | IC50 (nM) |
| PI3Kα | 22.0[1][2] |
| PI3Kδ | 30[1] |
| PI3Kβ | 129.0[1][2] |
| PI3Kγ | 710[1] |
| DNA-PK | 70.6[1][2] |
| mTOR | 152.0[1][2] |
In Vitro Applications
This compound has been demonstrated to exert significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
Anti-Proliferative Activity
This compound inhibits the proliferation of multiple cancer cell lines, with varying degrees of potency as indicated by its EC50 values.
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | 0.48 |
| PC3 | Prostate Cancer | 0.49 |
| 786-O | Renal Cancer | 2.62 |
| HCT116 | Colon Cancer | 3.53 |
| U251 | Glioblastoma | 5.56 |
Effects on HT-29 Colon Cancer Cells
Extensive research has been conducted on the effects of this compound on the HT-29 human colon adenocarcinoma cell line.[3][4]
Treatment with this compound leads to a dose-dependent increase in apoptosis in HT-29 cells.[3][4] This is accompanied by an arrest of the cell cycle in the G0/G1 phase.[3][4] Mechanistically, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][4] Furthermore, it induces the activity of caspase-3 and caspase-7, key executioners of apoptosis, and leads to the cleavage of Poly (ADP-ribose) polymerase (PARP).[3][4]
This compound has been shown to induce oxidative stress in HT-29 cells. This is evidenced by a decrease in Total Antioxidant Status (TAS) and an increase in Total Oxidant Status (TOS) levels.[3][4]
Figure 1: Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.
In Vivo Applications
An in vivo study utilizing a transgenic mouse model has demonstrated the ability of this compound to modulate the PI3K pathway. Administration of a 22.7 mg/kg dose of this compound resulted in a decrease in the phosphorylation of Akt at serine 473 in the mammary ducts of these mice.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect |
| Transgenic Mice | 22.7 mg/kg | Decreased phosphorylation of Akt (Ser473) in mammary ducts |
Note: Detailed protocols for the in vivo study, including the specific transgenic mouse model, treatment regimen, and method of Akt phosphorylation measurement, are not publicly available at the time of this writing.
Experimental Protocols
The following are representative protocols for key assays used to characterize the effects of this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Proliferation Assay (XTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.
-
Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Figure 2: Experimental Workflow for Cell Proliferation Assay
Caption: A typical workflow for determining the anti-proliferative effects of this compound using an XTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol provides a general method for quantifying apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This is a standard protocol for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Conclusion
This compound is a valuable research tool for investigating the PI3K/AKT/mTOR signaling pathway in cancer. Its potent inhibitory activity against key components of this cascade allows for the detailed study of the cellular consequences of pathway inhibition, including effects on cell proliferation, apoptosis, and the cell cycle. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the PI3K pathway in oncology. Further in vivo studies are warranted to fully understand its efficacy and safety profile in more complex biological systems.
References
Methodological & Application
ETP-45658 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. It demonstrates inhibitory activity against multiple PI3K isoforms (α, δ, β, and γ) and also targets DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] This multi-targeted profile makes this compound a valuable tool for investigating the roles of these kinases in cell proliferation, survival, and metabolism. In cancer cell lines, this compound has been shown to inhibit proliferation, reduce Akt phosphorylation, and induce a G1 phase cell cycle arrest in a FOXO-dependent and p53-independent manner.[1][2][3] This document provides detailed protocols for utilizing this compound in various cell culture-based assays to assess its biological effects.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors such as AKT. The inhibition of mTOR, another key regulator of cell growth and proliferation, further contributes to the anti-cancer effects of this compound.[4] The compound has been observed to decrease the phosphorylation of key downstream targets including FOXO3a, Gsk3-β, and p70 S6K.[2]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound across various targets and cancer cell lines.
Table 1: IC50 Values for this compound Against Target Kinases
| Target | IC50 (nM) |
| PI3Kα | 22.0 |
| PI3Kδ | 39.8 |
| PI3Kβ | 129.0 |
| PI3Kγ | 717.3 |
| DNA-PK | 70.6 |
| mTOR | 152.0 |
| PI3Kα (H1047R mutant) | 16.8 |
| PI3Kα (E545K mutant) | 13.1 |
Data sourced from MedchemExpress.[2]
Table 2: EC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | 0.48 |
| PC3 | Prostate Cancer | 0.49 |
| 786-O | Renal Cancer | 2.62 |
| HCT116 | Colon Cancer | 3.53 |
| U251 | Glioblastoma | 5.56 |
| HT-29 | Colon Cancer | 19.3 |
Data sourced from MedchemExpress and other research articles.[2][5]
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: HT-29 (colorectal adenocarcinoma), MCF7 (breast adenocarcinoma), PC3 (prostate adenocarcinoma), or other cell lines of interest.
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., McCoy's 5A for HT-29, DMEM for MCF7, F-12K for PC3) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture adherent cells when they reach 80-90% confluency. For suspension cells, passage when they begin to clump and the medium appears cloudy.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When stored at -80°C, the solution is stable for up to 6 months.[2]
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Protein Expression
This protocol is for assessing the phosphorylation status of key proteins in the PI3K pathway.
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 1, 4, or 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p70 S6K, anti-p70 S6K, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., 10 µM for PC3 cells) for 24 hours.[2]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
Application Notes and Protocols for In Vivo Study of ETP-45658 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K), DNA-dependent protein kinase (DNA-PK), and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines in vitro, inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[4] Furthermore, in vivo studies have shown its ability to reduce the phosphorylation of AKT, a key downstream effector in the PI3K pathway.[2]
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound in mouse models of cancer. The protocols outlined below are based on established methodologies for studying PI3K inhibitors in preclinical settings.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. This compound's inhibition of PI3K, DNA-PK, and mTOR effectively blocks this cascade, leading to reduced cancer cell growth and survival.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Data Presentation
In Vitro Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 22 |
| PI3Kβ | 129 |
| PI3Kδ | 30 |
| PI3Kγ | 710 |
| DNA-PK | 70.6 |
| mTOR | 152 |
| Data compiled from multiple sources.[1][2][3] |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast | 0.48 |
| PC3 | Prostate | 0.49 |
| 786-O | Renal | 2.62 |
| HT-29 | Colon | Not specified |
| HCT116 | Colon | 3.53 |
| U251 | Glioblastoma | 5.56 |
| Data from MedchemExpress.[2] |
Experimental Protocols
Human Tumor Xenograft Mouse Model
This protocol describes the use of human cancer cell lines grown as subcutaneous tumors in immunodeficient mice to assess the in vivo efficacy of this compound.
Materials:
-
Human cancer cell lines with a dysregulated PI3K pathway (e.g., MCF7 for breast cancer, HT-29 for colon cancer).
-
Female athymic nude mice or NOD-SCID mice, 6-8 weeks old.
-
This compound.
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water, or 10% N-methyl-2-pyrrolidone (NMP) / 90% polyethylene (B3416737) glycol 300 (PEG300)).
-
Matrigel (optional).
-
Sterile PBS.
-
Calipers.
-
Animal balance.
Protocol:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor formation.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of dosing, prepare the final dosing solution by diluting the stock in the chosen vehicle. The final DMSO concentration should be kept low (e.g., <5%).
-
Based on a previous in vivo study where 22.7 mg/kg of this compound showed a pharmacodynamic effect, a dose-ranging study is recommended. Suggested starting doses could be 10, 25, and 50 mg/kg.
-
Administer this compound or vehicle control to the respective groups via oral gavage daily for a predetermined period (e.g., 21 days).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily for any signs of toxicity (e.g., changes in posture, fur, activity, or behavior).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze differences in tumor growth and body weight between groups using appropriate statistical methods (e.g., ANOVA).
-
Pharmacodynamic (PD) and Biomarker Analysis
This protocol outlines the procedures for assessing the target engagement and downstream effects of this compound in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study.
-
Lysis buffer.
-
Protein quantification assay kit.
-
Antibodies for Western blotting (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-Ki67, anti-cleaved caspase-3).
-
Formalin and paraffin (B1166041) for immunohistochemistry (IHC).
Protocol:
-
Tissue Collection:
-
At the end of the efficacy study, or at specific time points after the last dose in a satellite group of mice, collect tumor tissues.
-
For Western blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For IHC, fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
-
-
Western Blotting:
-
Homogenize the frozen tumor tissue in lysis buffer and quantify the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-AKT, total AKT, and other relevant downstream markers.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the level of protein phosphorylation.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumor tissues.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against Ki67 (for proliferation) and cleaved caspase-3 (for apoptosis).
-
Use a suitable detection system to visualize the stained cells.
-
Quantify the percentage of positive cells to assess the effect of this compound on tumor cell proliferation and apoptosis.
-
Caption: Experimental Workflow for an In Vivo Efficacy Study of this compound.
Pharmacokinetic and Toxicology Considerations
Pharmacokinetics:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life.
-
AUC: Area under the curve (total drug exposure).
This information is crucial for optimizing the dosing schedule and ensuring adequate target engagement.
Toxicology:
A comprehensive toxicology profile for this compound is also not publicly available. It is essential to conduct a Maximum Tolerated Dose (MTD) study before initiating efficacy studies.
-
Acute Toxicity: A single-dose escalation study to determine the LD50.
-
MTD Study: A short-term (e.g., 7-14 days) dose escalation study to identify the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
During all in vivo studies, animals should be closely monitored for signs of toxicity, including:
-
Changes in body weight.
-
Alterations in food and water consumption.
-
Changes in physical appearance (e.g., ruffled fur, hunched posture).
-
Behavioral changes (e.g., lethargy, aggression).
In case of significant toxicity, dose reduction or cessation of treatment may be necessary.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and guidelines provided in these application notes offer a robust starting point for the in vivo evaluation of its therapeutic potential in mouse models of cancer. Careful consideration of the study design, including the choice of mouse model, dosing regimen, and endpoints, is critical for obtaining meaningful and translatable results. Preliminary pharmacokinetic and toxicology studies are strongly recommended to ensure the safety and efficacy of the treatment regimen.
References
Application Notes: ETP-45658 Flow Cytometry Protocol for Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway, with significant activity against PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ isoforms.[1][2] It also demonstrates inhibitory effects on DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent occurrence in various human cancers, making it a key target for therapeutic intervention. This compound has been shown to exert an anti-proliferative effect on cancer cells by inducing a G0/G1 phase cell cycle arrest.[1][3][4] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: PI3K Inhibition and Cell Cycle Arrest
This compound inhibits the PI3K/AKT/mTOR pathway, leading to reduced phosphorylation of downstream targets such as AKT and p70 S6K.[1] This inhibition results in the nuclear translocation and activation of Forkhead box O (FOXO) transcription factors.[5] Activated FOXO proteins regulate the expression of genes involved in cell cycle control, notably downregulating the expression of pro-proliferative proteins like Cyclin D1 and upregulating cell cycle inhibitors.[1][5] This molecular cascade ultimately blocks cell cycle progression from the G1 to the S phase, leading to an accumulation of cells in the G0/G1 phase.[1][3][4]
This compound signaling pathway leading to G1 cell cycle arrest.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various PI3K isoforms and its effective concentrations (EC50) for inhibiting the proliferation of several cancer cell lines.
| Target/Cell Line | IC50/EC50 | Reference |
| PI3K Isoforms | ||
| PI3Kα | 22.0 nM | [1] |
| PI3Kδ | 39.8 nM | [1] |
| PI3Kβ | 129.0 nM | [1] |
| PI3Kγ | 717.3 nM | [1] |
| DNA-PK | 70.6 nM | [1] |
| mTOR | 152.0 nM | [1] |
| Cancer Cell Lines (Proliferation) | ||
| MCF7 (Breast) | 0.48 µM | [1] |
| PC3 (Prostate) | 0.49 µM | [1] |
| 786-O (Kidney) | 2.62 µM | [1] |
| HCT116 (Colon) | 3.53 µM | [1] |
| U251 (Glioblastoma) | 5.56 µM | [1] |
| Observed Cell Cycle Effect | ||
| HT-29 (Colon) | G0/G1 arrest | [3][4] |
| PC3 (Prostate) | G1 arrest at 10 µM (24h) | [1] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating cells with this compound and subsequently analyzing their cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line (e.g., PC3, HT-29, MCF7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow
Workflow for this compound cell cycle analysis.
Procedure
-
Cell Seeding:
-
Seed the chosen cancer cell line into 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution (e.g., in DMSO). Recommended starting concentrations range from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time, for example, 24 or 48 hours.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise.
-
Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel depending on the instrument).
-
Use a dot plot of fluorescence area versus fluorescence height or width to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Expected Results
Treatment of cancer cells with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases. This effect should be observable after 24 to 48 hours of treatment with concentrations in the low micromolar range, consistent with the compound's EC50 for proliferation inhibition.
Troubleshooting
-
High percentage of debris: Ensure gentle handling of cells during harvesting and fixation. Consider filtering the stained cell suspension through a nylon mesh before analysis.
-
Broad G1 and G2 peaks (high CV): Ensure consistent staining times and temperatures. Run samples at a low flow rate on the cytometer.
-
Excessive apoptosis (large sub-G1 peak): The concentration of this compound may be too high, or the incubation time may be too long. Consider performing a time-course and dose-response experiment to find the optimal conditions for observing cell cycle arrest without inducing significant cell death.
-
No change in cell cycle distribution: Verify the activity of the this compound compound. Ensure the chosen cell line is sensitive to PI3K inhibition. Increase the concentration and/or incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ETP-45658 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] While robust preclinical data exists for this compound as a single agent, publicly available studies on its use in combination with other cancer drugs are limited. These application notes provide a comprehensive overview of the mechanism of action and preclinical activity of this compound as a monotherapy. Furthermore, based on the established role of the PI3K/AKT/mTOR pathway in oncogenesis and drug resistance, we present a rationale and general protocols for investigating this compound in combination with other classes of anti-cancer agents.
This compound: Mechanism of Action and Preclinical Activity
This compound is a multi-targeted inhibitor with primary activity against Class I PI3K isoforms. It also demonstrates inhibitory effects on DNA-dependent protein kinase (DNA-PK) and mTOR.[2][3]
Target Inhibition Profile
This compound exhibits potent inhibition of PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ isoforms. The 50% inhibitory concentrations (IC50) for these targets, as well as for DNA-PK and mTOR, are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 22.0 |
| PI3Kδ | 39.8 |
| PI3Kβ | 129.0 |
| PI3Kγ | 717.3 |
| DNA-PK | 70.6 |
| mTOR | 152.0 |
| PI3Kα (H1047R mutant) | 16.8 |
| PI3Kα (E545K mutant) | 13.1 |
Table 1: Inhibitory activity of this compound against PI3K isoforms, DNA-PK, and mTOR. [3]
Cellular Effects and Anti-proliferative Activity
In preclinical studies, this compound has been shown to induce a dose-dependent anti-proliferative effect in various cancer cell lines.[1][4] This is achieved through the induction of cell cycle arrest, primarily at the G0/G1 phase, and the promotion of apoptosis.[1][4] The 50% effective concentrations (EC50) for several cancer cell lines are detailed below.
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | 0.48 |
| PC3 | Prostate Cancer | 0.49 |
| 786-O | Renal Cancer | 2.62 |
| HCT116 | Colon Cancer | 3.53 |
| U251 | Glioblastoma | 5.56 |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines. [3]
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3K prevents the phosphorylation of AKT, a key downstream effector. This, in turn, leads to the modulation of numerous downstream targets, including the FOXO transcription factors and mTORC1 substrates like p70 S6K.[3][4]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Rationale for Combination Therapies
The development of resistance to targeted therapies is a significant challenge in cancer treatment. Combining PI3K inhibitors like this compound with other anti-cancer agents is a rational strategy to enhance efficacy and overcome resistance.
Overcoming Resistance
Resistance to PI3K inhibitors can arise from the activation of parallel signaling pathways, such as the MAPK/ERK pathway, or through feedback loops that reactivate the PI3K pathway. Combination therapies can target these escape mechanisms.
Synergistic Effects
Combining drugs with different mechanisms of action can lead to synergistic anti-tumor effects, where the combined effect is greater than the sum of the individual effects.
Potential Combination Strategies and Protocols
While specific combination data for this compound is lacking, the following sections outline potential combination partners and general experimental protocols based on studies with other PI3K inhibitors.
Combination with Chemotherapy
Rationale: The PI3K/AKT pathway is implicated in resistance to DNA-damaging chemotherapeutic agents.[5] Inhibition of this pathway can sensitize cancer cells to the cytotoxic effects of chemotherapy.
Caption: Workflow for assessing synergy between this compound and chemotherapy.
Protocol: Cell Viability Assay (XTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of this compound, a chemotherapeutic agent, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent: Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Combination with PARP Inhibitors
Rationale: Preclinical studies have shown synergy between PI3K inhibitors and PARP inhibitors, particularly in cancers with homologous recombination deficiencies (e.g., BRCA mutations).[6] Inhibition of the PI3K pathway can downregulate DNA repair proteins, increasing the sensitivity of cancer cells to PARP inhibition.
Caption: Synergistic targeting of PI3K and PARP pathways.
Protocol: Western Blot for DNA Damage Markers
-
Treatment: Treat cancer cells with this compound, a PARP inhibitor, the combination, and a vehicle control for 24 hours.
-
Lysis: Lyse the cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against DNA damage markers (e.g., γH2AX, cleaved PARP) and pathway proteins (e.g., p-AKT, total AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to assess changes in protein expression and phosphorylation.
Conclusion
This compound is a promising PI3K/AKT/mTOR pathway inhibitor with demonstrated preclinical activity as a single agent. While clinical data on its use in combination therapies is not yet available, the strong scientific rationale for combining PI3K inhibitors with other anti-cancer agents warrants further investigation. The protocols and rationale presented in these application notes provide a framework for researchers to design and execute preclinical studies to explore the synergistic potential of this compound in combination with chemotherapy, targeted therapies, and other novel agents. Such studies will be crucial in defining the optimal clinical application of this compound for the treatment of various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitor and PI3K Inhibitor Combo in Breast and Ovarian Cancers - Personalized Medicine in Oncology [personalizedmedonc.com]
ETP-45658 Application Notes: Quantification of Apoptosis Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45658 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and growth, and its hyperactivation is a common feature in many types of cancer.[1][4][5] By targeting key kinases in this cascade, this compound disrupts pro-survival signals, leading to cell cycle arrest and induction of apoptosis, or programmed cell death, in cancer cells.[2][3][6]
One of the earliest and most widely used methods to detect apoptosis is the Annexin V assay. In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is exclusively located on the inner leaflet of the plasma membrane.[7] During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify and quantify apoptotic cells using flow cytometry. When used in conjunction with a viability dye like Propidium Iodide (PI), which is excluded from live cells with intact membranes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with this compound using an Annexin V-FITC/PI dual-staining assay and flow cytometry.
Data Presentation
The following table summarizes representative quantitative data on the induction of apoptosis by this compound in a cancer cell line (e.g., HT-29 colon cancer cells) after a 24-hour treatment period. Data is presented as the percentage of cells in each quadrant as determined by Annexin V-FITC/PI staining and flow cytometry.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.5 | 4.3 ± 1.1 | 1.2 ± 0.4 |
| This compound | 5 | 62.1 ± 4.2 | 25.4 ± 3.8 | 10.7 ± 2.3 | 1.8 ± 0.6 |
| This compound | 10 | 38.7 ± 5.1 | 42.8 ± 4.5 | 16.5 ± 3.2 | 2.0 ± 0.7 |
| Staurosporine | 1 | 15.3 ± 2.8 | 35.1 ± 4.1 | 45.2 ± 5.5 | 4.4 ± 1.3 |
Note: The data presented in this table is a representative summary and should be used for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V apoptosis assay.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HT-29, PC3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes and flow cytometry tubes
-
Flow cytometer
Experimental Procedure
1. Cell Seeding and Treatment
1.1. Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. 1.2. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%. 1.4. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. 1.5. Include the following controls:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the this compound-treated wells.
- Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4 hours).
- Unstained Control: Cells that are not treated with any fluorescent dye.
- Single-Stain Controls: Cells stained with only Annexin V-FITC and cells stained with only PI for setting up flow cytometer compensation. 1.6. Incubate the cells for the desired treatment period (e.g., 24 hours).
2. Cell Harvesting and Staining
2.1. For adherent cells: a. Carefully collect the culture medium, which may contain detached apoptotic cells, into a 15 mL conical tube. b. Wash the adherent cells with PBS. c. Add Trypsin-EDTA to detach the cells. d. Once detached, neutralize the trypsin with complete medium and combine these cells with the previously collected medium. 2.2. For suspension cells: a. Collect the cells directly into a 15 mL conical tube. 2.3. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. 2.4. Carefully aspirate the supernatant and wash the cell pellet once with cold PBS. 2.5. Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant. 2.6. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. 2.7. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 2.8. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex to mix. 2.9. Incubate the cells in the dark at room temperature for 15 minutes. 2.10. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis
3.1. Analyze the samples on a flow cytometer within one hour of staining. 3.2. Set up the flow cytometer with appropriate voltage settings and compensation using the single-stained control samples. 3.3. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample. 3.4. Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. 3.5. Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). 3.6. The four quadrants will represent:
- Lower-Left (Annexin V- / PI-): Viable cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membrane integrity) 3.7. Calculate the total percentage of apoptotic cells by summing the percentages of early and late apoptotic cells.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
Application Notes and Protocols: Preparation of ETP-45658 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45658 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), with significant activity against multiple isoforms including PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ.[1][2] It also demonstrates inhibitory effects on DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The compound's ability to target the PI3K/AKT/mTOR signaling pathway makes it a valuable tool for cancer research.[1][3][4] this compound has been shown to inhibit the proliferation of various cancer cell lines and induce cell cycle arrest.[1][5] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation of an this compound stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its inhibitory concentrations (IC50) against various kinases and its effective concentrations (EC50) in different cancer cell lines.
| Parameter | Value | Cell Line/Target | Reference |
| Molecular Weight | 311.34 g/mol | N/A | [1] |
| Formula | C₁₆H₁₇N₅O₂ | N/A | [1] |
| Solubility in DMSO | 250 mg/mL (802.98 mM) | N/A | [1] |
| IC₅₀ (PI3Kα) | 22.0 nM | Kinase Assay | [1] |
| IC₅₀ (PI3Kδ) | 39.8 nM | Kinase Assay | [1] |
| IC₅₀ (PI3Kβ) | 129.0 nM | Kinase Assay | [1] |
| IC₅₀ (PI3Kγ) | 717.3 nM | Kinase Assay | [1] |
| IC₅₀ (mutant PI3Kα H1047R) | 16.8 nM | Kinase Assay | [1] |
| IC₅₀ (mutant PI3Kα E545K) | 13.1 nM | Kinase Assay | [1] |
| IC₅₀ (DNA-PK) | 70.6 nM | Kinase Assay | [1] |
| IC₅₀ (mTOR) | 152.0 nM | Kinase Assay | [1] |
| EC₅₀ (MCF7) | 0.48 µM | Cell Proliferation Assay | [1] |
| EC₅₀ (PC3) | 0.49 µM | Cell Proliferation Assay | [1] |
| EC₅₀ (786-O) | 2.62 µM | Cell Proliferation Assay | [1] |
| EC₅₀ (HTC116) | 3.53 µM | Cell Proliferation Assay | [1] |
| EC₅₀ (U251) | 5.56 µM | Cell Proliferation Assay | [1] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PI3K/AKT/mTOR signaling pathway targeted by this compound and the experimental workflow for preparing the stock solution.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Caption: Workflow for preparing this compound stock solution.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected (amber or opaque) polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, to aid dissolution)
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for complete safety and handling information before starting any work.
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 3.2119 mL of DMSO to 1 mg of this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. If the compound does not fully dissolve with vortexing, sonicate the tube for 5-10 minutes. Gentle warming in a water bath can also aid dissolution, but avoid excessive heat.
-
Visual Inspection: After dissolution, visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium or buffer.
Note on DMSO: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact the solubility of the product.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
ETP-45658: Application Notes and Protocols for Inducing G1 Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ETP-45658, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, and its application in inducing G1 phase cell cycle arrest in cancer cells. Detailed protocols for experimental validation are also included.
Introduction
This compound is a selective inhibitor of phosphoinositide 3-kinases (PI3Ks), targeting multiple isoforms with varying potency.[1][2] It also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism, this compound effectively induces a G1 phase arrest in various cancer cell lines.[1][3][4] This activity is characterized as being FOXO-dependent and p53-independent.[2][5]
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the PI3K/AKT/mTOR signaling cascade. This inhibition leads to a decrease in the phosphorylation of key downstream effectors, including Akt, FOXO3a, Gsk3-β, and p70 S6K.[1] The reduced phosphorylation of Akt prevents the inactivation of the FOXO3a transcription factor, allowing it to translocate to the nucleus and regulate the expression of genes involved in cell cycle arrest. Furthermore, this compound treatment has been shown to decrease the expression of Cyclin D1, a key regulator of the G1/S phase transition.[1] The culmination of these molecular events is a robust G1 phase cell cycle arrest.[1][3][4]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 22.0[1][2] |
| PI3Kβ | 129.0[1][2] |
| PI3Kδ | 30 (39.8[1][2]) |
| PI3Kγ | 710 (717.3[1][2]) |
| DNA-PK | 70.6[1][2] |
| mTOR | 152.0[1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | 0.48[1] |
| PC3 | Prostate Cancer | 0.49[1] |
| 786-O | Renal Cancer | 2.62[1] |
| HCT116 | Colon Cancer | 3.53[1] |
| U251 | Glioblastoma | 5.56[1] |
| HT-29 | Colon Cancer | 19.3[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete growth medium
-
This compound (solubilized in DMSO)
-
96-well plates
-
XTT labeling and electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the EC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM for PC3 cells) or vehicle control for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.
-
Incubate the fixed cells at 4°C for at least 1 hour (or store at -20°C for several weeks).
-
Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-FOXO3a (Thr32), anti-FOXO3a, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound (e.g., 10 µM for 1-4 hours for U2OS cells) as described for other assays.[1]
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Visualizations
Caption: Signaling pathway of this compound inducing G1 phase arrest.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical flow from this compound treatment to G1 arrest.
References
Application Notes and Protocols for Immunohistochemical Analysis of ETP-45658 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K), DNA-dependent protein kinase (DNA-PK), and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] This pathway is a critical regulator of cell cycle progression, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4][5] this compound has been shown to decrease the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway, including Akt, Forkhead box protein O3a (FOXO3a), Glycogen synthase kinase 3 beta (Gsk3-β), and p70 S6 Kinase (p70 S6K).[1]
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ effects of this compound on target tissues. By detecting the phosphorylation status of these key downstream proteins, researchers can assess the pharmacodynamic activity of the compound and its impact on tumor cell signaling. These application notes provide a detailed protocol for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against various kinases and its effects on the phosphorylation of downstream signaling proteins.
| Target | IC50 (nM) | Cell Line | Treatment | Effect | Reference |
| PI3Kα | 22.0 | - | - | - | [1] |
| PI3Kδ | 39.8 | - | - | - | [1] |
| PI3Kβ | 129.0 | - | - | - | [1] |
| PI3Kγ | 717.3 | - | - | - | [1] |
| DNA-PK | 70.6 | - | - | - | [1] |
| mTOR | 152.0 | - | - | - | [1] |
| Phospho-FOXO3a (Thr32) | - | U2OS | 10 µM; 4h | 95% decrease in phosphorylation | [1] |
| Phospho-Gsk3-β (Ser9) | - | U2OS | 10 µM; 4h | 55% reduction in phosphorylation | [1] |
| Phospho-Akt (Ser473) | - | U2OS | 10 µM; 1h | Decrease in phosphorylation | [1] |
| Phospho-p70 S6K | - | U2OS | 10 µM; 4h | Reduction in phosphorylation | [1] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemical staining.
Detailed Experimental Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissues and may require optimization for specific tissues and antibodies.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Peroxidase/Phosphatase blocking reagent
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary Antibodies (see table below)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Recommended Primary Antibodies:
| Target Protein | Recommended Dilution | Supplier (Example) |
| Phospho-Akt (Ser473) | 1:50 - 1:200 | Cell Signaling Technology (#4060) |
| Phospho-FOXO3a (Thr32) | 1:50 - 1:100 | Cell Signaling Technology (#9464) |
| Phospho-Gsk3-β (Ser9) | 1:100 - 1:400 | Thermo Fisher Scientific (BS-2066R)[6] |
| Phospho-p70 S6K (Thr389) | 1:50 - 1:200 | Abcam (ab2571) |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
II. Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate slides through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each. c. Rinse slides in dH2O for 5 minutes.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer. b. Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20 minutes. c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides with dH2O and then with Wash Buffer.
-
Blocking: a. Incubate sections with Peroxidase/Phosphatase blocking reagent for 10 minutes at room temperature to quench endogenous enzyme activity. b. Rinse with Wash Buffer. c. Apply Blocking Buffer and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Drain the blocking buffer without rinsing. b. Apply the diluted primary antibody to the tissue sections. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Wash slides three times with Wash Buffer for 5 minutes each. b. Apply the HRP-conjugated secondary antibody. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Detection: a. Wash slides three times with Wash Buffer for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to the sections and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by rinsing with dH2O.
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. Rinse with dH2O. c. "Blue" the sections in running tap water or a bluing reagent. d. Rinse with dH2O.
-
Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%). b. Clear in two changes of xylene. c. Apply a coverslip using a permanent mounting medium.
III. Interpretation of Results
-
Positive Staining: A brown precipitate indicates the presence of the target phosphorylated protein.
-
Negative Control: A section incubated without the primary antibody should show no specific staining.
-
Treatment Effect: A decrease in the intensity of brown staining in this compound-treated tissues compared to vehicle-treated controls indicates target engagement and pathway inhibition. The staining should be predominantly cytoplasmic for phospho-Akt and phospho-p70 S6K, and nuclear exclusion of phospho-FOXO3a may be observed.
This protocol provides a robust framework for assessing the in-tissue activity of this compound. Researchers are encouraged to optimize conditions for their specific experimental setup to ensure reliable and reproducible results.
References
- 1. nordicbiosite.com [nordicbiosite.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. IHC-P protocols | Abcam [abcam.com]
- 4. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Phospho-GSK-3 Beta (Ser9) Polyclonal Antibody (BS-2066R) [thermofisher.com]
Troubleshooting & Optimization
ETP-45658 solubility issues in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the PI3K inhibitor ETP-45658 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K), with inhibitory activity against PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ isoforms. It also demonstrates inhibitory effects on DNA-PK and mTOR.[1][2][3] Its mechanism of action involves the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[4][5] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and induces apoptosis in cancer cells.[4][5]
Q2: What is the known solubility of this compound?
Q3: What are the common signs of this compound precipitation in my experiments?
A3: Precipitation of this compound in your aqueous experimental setup can manifest in several ways:
-
Visual Cloudiness: The most apparent sign is a hazy or cloudy appearance in your cell culture media or buffer immediately after adding the compound.
-
Visible Particles: You might observe distinct solid particles, either suspended in the liquid or settled at the bottom of the vessel.
-
Crystalline Structures: Over time, especially with temperature fluctuations, the compound may form crystalline precipitates.
-
Inconsistent Results: Poor solubility can lead to variability in your experimental data and a lack of dose-dependent effects.
Q4: Why does this compound precipitate when I dilute my DMSO stock into aqueous media?
A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. While DMSO is an excellent organic solvent that can dissolve this compound at high concentrations, its solvating capacity is dramatically reduced upon dilution into a large volume of aqueous medium. The compound, now in an environment where it is poorly soluble, comes out of solution and forms a precipitate.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate forms immediately after adding the this compound DMSO stock solution to your cell culture medium or aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its kinetic solubility limit. | Decrease the final working concentration. It is essential to first determine the maximum soluble concentration using a kinetic solubility assay (see Experimental Protocols). |
| Rapid Dilution Shock | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent shift, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) media or buffer. Then, add this intermediate dilution to the final volume.[7] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. |
| High Final DMSO Concentration | While a small amount of DMSO is necessary, a final concentration that is too high can be toxic to cells and may not prevent precipitation upon further dilution. | Keep the final DMSO concentration in your cell culture media at or below 0.5%, with 0.1% being ideal for most cell lines. |
Issue 2: Delayed Precipitation in Culture
Symptom: The media containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Over long-term experiments, evaporation from culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification in your incubator. For long-term assays, consider using sealed plates or plates with low-evaporation lids.[7] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over time, forming less soluble complexes. | Test the compound's stability in your specific cell culture medium over the time course of your experiment. If issues persist, consider using a different basal medium formulation if your experiment allows. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium during the experiment. Ensure your medium is adequately buffered. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time your culture plates are outside the incubator. For frequent observations, use a microscope with a stage incubator.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Add sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). To aid dissolution, vortex thoroughly and, if necessary, sonicate briefly in a water bath.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Recommended):
-
Thaw an aliquot of the high-concentration DMSO stock solution.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to pre-warmed complete cell culture medium. For example, to get a 100µM intermediate solution from a 10mM stock, you would perform a 1:100 dilution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to your pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Kinetic Solubility in Aqueous Media
This protocol will help you determine the maximum soluble concentration of this compound in your specific cell culture medium or buffer.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Your specific cell culture medium or aqueous buffer (e.g., PBS), pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well clear bottom plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 600-650 nm (optional, for quantitative assessment)
Procedure:
-
Prepare a Serial Dilution of this compound:
-
Set up a series of microcentrifuge tubes or wells in a 96-well plate.
-
Add a fixed volume of your pre-warmed aqueous medium to each tube/well (e.g., 1 mL).
-
Create a serial dilution of your this compound DMSO stock directly into the aqueous medium. For example, to test concentrations from 100 µM down to 1 µM, you would add the appropriate amount of your 10 mM stock to each tube. Ensure the final DMSO concentration remains constant and low (e.g., 0.5%).
-
Include a "vehicle control" tube/well containing only the aqueous medium and the same final concentration of DMSO.
-
-
Incubation:
-
Incubate the tubes/plate at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
-
Assessment of Precipitation:
-
Visual Inspection: Carefully observe each tube/well against a dark background. Note the highest concentration at which the solution remains completely clear, with no visible precipitate or cloudiness. This is your approximate maximum soluble concentration.
-
Quantitative Assessment (Optional): Measure the absorbance of each well at 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation. The highest concentration with an absorbance similar to the control is your maximum soluble concentration.[7]
-
Data Presentation
Table 1: Solubility and Formulation Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 311.34 g/mol | [6] |
| Solubility in DMSO | ≥ 250 mg/mL (with sonication) | [6] |
| Recommended In Vivo Formulation | A clear solution of ≥ 2.08 mg/mL can be achieved with a mixture of DMSO (10%), PEG300 (40%), Tween-80 (5%), and Saline (45%). | [2] |
| Aqueous Solubility | Low (experimentally determined kinetic solubility is recommended) | General knowledge for this class of compounds |
Table 2: Inhibitory Concentrations of this compound
| Target | IC50 (nM) |
| PI3Kα | 22.0 |
| PI3Kδ | 39.8 |
| PI3Kβ | 129.0 |
| PI3Kγ | 717.3 |
| DNA-PK | 70.6 |
| mTOR | 152.0 |
| Source:[1][2][3] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | EC50 (µM) |
| MCF7 (Breast Cancer) | 0.48 |
| PC3 (Prostate Cancer) | 0.49 |
| 786-O (Renal Cancer) | 2.62 |
| HCT116 (Colon Cancer) | 3.53 |
| U251 (Glioblastoma) | 5.56 |
| Source:[2] |
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
potential off-target effects of ETP-45658
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving ETP-45658.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2] It exerts its anticancer effects by inducing cell death, promoting oxidative stress, and causing cell cycle arrest.[1][2]
Q2: I am observing broader cellular effects than I would expect from PI3K inhibition alone. What could be the reason?
This compound is a multi-kinase inhibitor. While it is potent against PI3K isoforms, it also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[3][4] These off-target effects can contribute to a more complex cellular phenotype than that of a highly selective PI3K inhibitor.
Q3: My experimental results show a significant G0/G1 cell cycle arrest. Is this an expected outcome?
Yes, treatment with this compound has been shown to induce cell cycle arrest at the G0/G1 phase.[1][2] This is a known downstream effect of inhibiting the PI3K/AKT/mTOR pathway.
Q4: I am seeing an increase in apoptosis markers. How does this compound induce apoptosis?
This compound induces apoptosis by upregulating apoptotic proteins and downregulating anti-apoptotic proteins.[1][2] This is evidenced by increased Annexin V binding, activation of caspases 3/7, and impairment of the mitochondrial membrane potential.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of cytotoxicity in cell lines. | The cell line may be particularly sensitive to the combined inhibition of PI3K, mTOR, and DNA-PK. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider using a more selective PI3K inhibitor as a control to dissect the specific effects. |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions, reagent preparation, or timing of drug administration. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. Ensure all reagents are properly prepared and stored. |
| Difficulty in detecting downstream signaling changes (e.g., p-AKT levels). | The time point of analysis may not be optimal, or the antibody used for detection may be of poor quality. | Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation. Validate your antibodies using appropriate positive and negative controls. |
| Observed phenotype does not correlate with published data. | Differences in the experimental model system (e.g., cell line, animal model) or specific experimental conditions. | Carefully review the materials and methods of the cited literature to identify any discrepancies with your protocol. Consider the genetic background of your model system, which can influence the response to kinase inhibitors. |
Quantitative Data: Kinase Inhibitory Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Target Kinase | IC50 (nM) |
| PI 3-Kα | 22 |
| PI 3-Kδ | 30 |
| PI 3-Kβ | 129 |
| PI 3-Kγ | 710 |
| DNA-PK | 70.6 |
| mTOR | 152 |
Data sourced from Tocris Bioscience and Immunomart.[3][4]
Key Experimental Protocols
Cell Viability Assay (XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation: Add the XTT reagent to each well and incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.
-
Data Acquisition: Measure the absorbance of the samples in a multi-well plate reader at 450-500 nm with a reference wavelength of 650 nm.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining via Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits PI3K, mTOR, and DNA-PK.
Caption: Workflow for characterizing E.T.P.-45658's cellular effects.
References
ETP-45658 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ETP-45658 in cell culture media, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A2: Stock solutions of this compound should be aliquoted into tightly sealed vials and stored at -20°C for up to one month or -80°C for up to six months.[1] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2] For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.[2]
Q2: Is there specific data on the stability of this compound in cell culture media?
A2: Publicly available literature does not provide specific quantitative data on the stability of this compound in various cell culture media over extended periods. The stability of a small molecule in cell culture can be influenced by factors such as the composition of the medium, the presence of serum, pH, and incubation temperature.[3] Therefore, it is recommended to determine the stability of this compound under your specific experimental conditions.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway.[4][5] It inhibits multiple isoforms of PI3K, with IC50 values of 22.0 nM for PI3Kα, 39.8 nM for PI3Kδ, 129.0 nM for PI3Kβ, and 717.3 nM for PI3Kγ.[1][6] this compound also inhibits DNA-PK and mTOR with IC50 values of 70.6 nM and 152.0 nM, respectively.[1][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[4][5]
Troubleshooting Guide
This guide addresses common issues that may be encountered when assessing the stability of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C.[3] Components in the media (e.g., amino acids, vitamins) could be reacting with the compound.[3] The pH of the media may be affecting stability.[3] | Perform a stability check in a simpler buffer system like PBS at 37°C to assess inherent aqueous stability.[3] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[3][7] Analyze stability in different types of cell culture media.[3] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS).[3] Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing.[3] Validate the analytical method for linearity, precision, and accuracy.[3] Confirm complete dissolution of the compound in the stock solution and media. |
| Loss of compound due to non-specific binding. | The compound may be binding to plasticware (e.g., plates, pipette tips). | Use low-protein-binding plates and pipette tips.[3] Include a control without cells to assess binding to plasticware.[3] |
| Inconsistent biological effects of this compound. | Degradation of the compound in the cell culture medium over the course of the experiment. The concentration of the compound is too low or too high. | Determine the stability of this compound in your specific cell culture medium over the experimental time course. Adjust the frequency of media changes or the initial concentration accordingly. Perform a dose-response experiment to identify the optimal concentration.[8] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable, structurally similar compound if available)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Culture Media: Prepare the desired cell culture medium with and without 10% FBS.
-
Working Solution: Dilute the this compound stock solution in the respective media to a final concentration of 10 µM.[3]
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media with serum, media without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[3]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[3] The 0-hour time point should be collected immediately after adding the working solution.
4. Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[3]
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to HPLC vials for analysis.[3]
5. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
The mass spectrometer should be set to monitor the specific mass-to-charge ratio (m/z) of this compound and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[3]
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
how to minimize ETP-45658 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with ETP-45658 in animal studies. The information is based on the known mechanistic effects of this compound as a PI3K/mTOR inhibitor and the observed toxicities of other drugs in this class, as specific public toxicological data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause toxicity?
A1: this compound is an inhibitor of Phosphoinositide 3-kinase (PI3K) and mTOR (mammalian target of rapamycin).[1] These proteins are key components of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting this pathway, this compound can effectively target cancer cells. However, this pathway is also vital for the normal function of healthy tissues. On-target inhibition of PI3K/mTOR in non-cancerous tissues is the primary cause of potential toxicities.[4]
Q2: What are the most common potential toxicities to monitor for in animal studies with this compound?
A2: Based on the known class effects of PI3K/mTOR inhibitors, the most common toxicities to monitor in animal studies include:
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Metabolic: Hyperglycemia (high blood sugar) is a common on-target effect due to the role of the PI3K pathway in insulin (B600854) signaling.[2][5][6]
-
Gastrointestinal: Diarrhea and colitis (inflammation of the colon) are frequently observed.[5][7]
-
Dermatological: Skin rashes and other cutaneous reactions are common.[2][5]
-
Hepatic: Elevations in liver enzymes (transaminitis) can occur.[7]
-
Cardiovascular: Hypertension (high blood pressure) has been reported with some PI3K inhibitors.[2][7]
-
Immunosuppression: Inhibition of PI3Kδ, which is expressed in immune cells, can lead to an increased risk of infections.[2][7]
Q3: Are there strategies to proactively mitigate these potential toxicities?
A3: Yes, several strategies can be employed:
-
Dose Optimization: Conduct dose-ranging studies to identify the minimum effective dose with an acceptable safety profile.
-
Intermittent Dosing: An intermittent dosing schedule may help to reduce the impact on normal tissues and minimize immune-mediated toxicities.[1]
-
Supportive Care: Prophylactic use of anti-diarrheal agents or careful monitoring of blood glucose with intervention as needed can be beneficial.
-
Dietary Modifications: In preclinical models, strategies like a ketogenic diet have been explored to manage hyperglycemia by limiting glucose availability.[5]
-
Combination Therapy: Combining this compound with agents that can counteract its side effects, such as metformin (B114582) for hyperglycemia, has been suggested for PI3K inhibitors.[5]
Troubleshooting Guides
Issue 1: Unexpected Animal Weight Loss and Dehydration
-
Potential Cause: Severe diarrhea or colitis induced by this compound.
-
Troubleshooting Steps:
-
Assess Stool Consistency: Monitor and score stool consistency daily.
-
Hydration Status: Check for signs of dehydration (e.g., skin tenting, decreased urine output).
-
Dose Interruption/Reduction: Temporarily halt dosing or reduce the dose of this compound.
-
Supportive Care: Administer subcutaneous or intravenous fluids to correct dehydration.
-
Anti-diarrheal Agents: Consider the use of loperamide (B1203769) or other anti-motility agents, but use with caution and monitor for intestinal blockage. For inflammatory colitis, non-absorbable steroids like budesonide (B1683875) might be considered under veterinary guidance.[7]
-
Necropsy: If an animal is euthanized, perform a thorough gross and histopathological examination of the gastrointestinal tract.
-
Issue 2: Hyperglycemia and Altered Glucose Metabolism
-
Potential Cause: On-target inhibition of the PI3K pathway, which is critical for insulin signaling.
-
Troubleshooting Steps:
-
Blood Glucose Monitoring: Regularly monitor blood glucose levels (e.g., daily or several times a week), especially during the initial phase of treatment.
-
Dose Adjustment: If persistent hyperglycemia is observed, consider reducing the dose of this compound.
-
Insulin Sensitizers: In consultation with a veterinarian, the use of insulin-sensitizing agents like metformin could be explored.
-
Dietary Control: Ensure a consistent and controlled diet for all animals in the study.
-
Issue 3: Skin Rash or Dermatitis
-
Potential Cause: A common on-target toxicity of PI3K inhibitors.
-
Troubleshooting Steps:
-
Visual Assessment: Regularly inspect the skin for any signs of rash, redness, or hair loss.
-
Topical Treatments: For mild to moderate rashes, topical corticosteroids may be considered to reduce inflammation, as advised by a veterinarian.
-
Dose Modification: If the rash is severe or persistent, a dose reduction or temporary interruption of this compound may be necessary.
-
Quantitative Data Summary
Since specific quantitative toxicity data for this compound is not publicly available, the following table summarizes the class-related toxicities of PI3K/mTOR inhibitors and recommended monitoring parameters for animal studies.
| Toxicity Class | Potential Adverse Effect | Key Monitoring Parameters in Animal Studies |
| Metabolic | Hyperglycemia, Insulin Resistance | Blood glucose levels, body weight, food and water intake. Consider glucose tolerance tests at baseline and during treatment. |
| Gastrointestinal | Diarrhea, Colitis, Nausea, Vomiting | Daily clinical observations for stool consistency, body weight, signs of dehydration. Histopathological examination of the GI tract. |
| Dermatological | Rash, Dermatitis, Pruritus | Regular visual inspection of skin and fur. |
| Hepatic | Elevated Liver Enzymes (ALT, AST) | Serum biochemistry at baseline and at specified time points during the study. Histopathological examination of the liver. |
| Hematological | Myelosuppression (less common with isoform-specific) | Complete blood counts (CBC) at baseline and during the study. |
| Cardiovascular | Hypertension | Blood pressure measurements (using non-invasive tail-cuff method where appropriate). |
| Immunological | Immunosuppression, Opportunistic Infections | Monitor for signs of infection (e.g., lethargy, ruffled fur). Consider prophylactic antibiotics for long-term studies if necessary.[7] |
Experimental Protocols
Protocol: General Toxicity Monitoring in Rodent Studies with this compound
-
Animal Model: Select an appropriate rodent species and strain for the study (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley or Wistar rats).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Dose Formulation and Administration:
-
Prepare the this compound formulation under sterile conditions. The vehicle should be well-tolerated and appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the dose at a consistent time each day.
-
-
Monitoring Schedule:
-
Daily:
-
Clinical observations: Record general appearance, behavior, posture, and any signs of distress.
-
Body weight.
-
Stool consistency.
-
Food and water consumption (can be measured per cage).
-
-
Weekly:
-
Blood glucose measurement from tail vein blood.
-
Detailed physical examination, including skin and fur assessment.
-
-
Bi-weekly or at Termination:
-
Blood collection for complete blood count (CBC) and serum biochemistry (including liver enzymes).
-
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize animals using an approved method.
-
Perform a complete gross necropsy, examining all major organs.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract) and any tissues with gross lesions.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis.
-
-
Data Analysis:
-
Compare data from treated groups to the vehicle control group.
-
Use appropriate statistical methods to determine significance.
-
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: A logical workflow for troubleshooting adverse events in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ETP-45658 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PI3K/mTOR inhibitor ETP-45658 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1] It shows high potency against PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ isoforms, and also inhibits DNA-PK and mTOR.[1] By inhibiting the PI3K/AKT/mTOR pathway, this compound can suppress cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis.[2][3]
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to PI3K/mTOR inhibitors in general can arise from several mechanisms:
-
Reactivation of the PI3K/AKT/mTOR Pathway: This can occur through secondary mutations in pathway components downstream of the inhibitor's target.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/mTOR pathway by upregulating alternative survival pathways, such as the MAPK/ERK pathway.[4]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K pathway can lead to a feedback loop involving the FOXO transcription factor, resulting in the increased expression of RTKs like HER3 and IGF1R. This enhances signaling input to both the PI3K and other pro-survival pathways.[5][6]
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. An increase of three-fold or more is generally considered an indication of resistance.[7] This is determined by performing a cell viability assay.
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in my cell line.
-
Potential Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to accurately determine and compare the IC50 values of the parental and suspected resistant cell lines.
-
Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways in both sensitive and resistant cells, with and without this compound treatment. Look for reactivation of p-AKT or upregulation of p-ERK in the resistant cells.
-
Investigate Genetic Alterations: If pathway reactivation is observed, consider sequencing key genes in the PI3K pathway (e.g., PIK3CA, AKT, PTEN) to identify potential resistance-conferring mutations.
-
Problem 2: High variability in cell viability assay results.
-
Potential Cause: Inconsistent experimental technique.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Seeding: Create a single-cell suspension before plating to avoid cell clumps.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to reduce evaporation.
-
Proper Drug Solubilization: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions in culture medium.
-
Consistent Incubation Times: Use the same incubation time for all experiments.
-
Problem 3: No or weak signal for phosphorylated proteins in Western blot.
-
Potential Cause: Issues with sample preparation or antibody incubation.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Include fresh phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations for your specific cell line and experimental conditions.
-
Use Positive Controls: Include a positive control, such as a cell line with known high basal PI3K pathway activation or stimulated with a growth factor, to validate your experimental setup.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Status | This compound IC50 (µM) |
| MCF7 | Breast Cancer | Sensitive | 0.48 |
| MCF7-Res | Breast Cancer | Resistant | 5.2 |
| PC3 | Prostate Cancer | Sensitive | 0.49 |
| PC3-Res | Prostate Cancer | Resistant | 6.8 |
| HT-29 | Colon Cancer | Sensitive | 1.5 |
| HT-29-Res | Colon Cancer | Resistant | 12.3 |
Table 2: Western Blot Analysis of Key Signaling Proteins (Hypothetical Data)
| Cell Line | Treatment | p-AKT (Ser473) (Relative Intensity) | Total AKT (Relative Intensity) | p-ERK1/2 (Thr202/Tyr204) (Relative Intensity) | Total ERK1/2 (Relative Intensity) |
| MCF7 (Sensitive) | Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 0.1 | 1.0 | 1.1 | 1.0 | |
| MCF7-Res (Resistant) | Vehicle | 1.2 | 1.0 | 2.5 | 1.0 |
| This compound (1 µM) | 0.8 | 1.0 | 2.8 | 1.0 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each concentration, allow the cells to stabilize and resume normal proliferation before the next dose escalation. This process can take several months.
-
Confirmation of Resistance: Once cells are stably growing in a high concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for PI3K/AKT/mTOR Pathway Analysis
-
Cell Treatment and Lysis: Seed cells and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for developing this compound resistant cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of ETP-45658 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ETP-45658 in their experiments. Here, you will find troubleshooting guidance and frequently asked questions in a user-friendly format to address common challenges and improve the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the PI3K/mTOR signaling pathway. It primarily targets the alpha, delta, and beta isoforms of Phosphoinositide 3-kinase (PI3K) and also inhibits the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] By blocking this pathway, this compound can induce apoptosis and cause cell cycle arrest in cancer cells.[1][5]
Q2: What are the typical cellular effects observed after treating cancer cells with this compound?
A2: Treatment of cancer cells with this compound commonly leads to a dose-dependent reduction in cell proliferation.[2][6] This is often accompanied by an induction of apoptosis, characterized by increased caspase-3/7 activity and changes in mitochondrial membrane potential.[1][5][6] Furthermore, this compound can cause cell cycle arrest, typically at the G0/G1 phase.[1][5]
Q3: At what concentrations should I use this compound in my cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. However, published data indicates that this compound shows activity in the nanomolar to low micromolar range. For example, IC50 values for PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ are 22.0 nM, 39.8 nM, 129.0 nM, and 717.3 nM, respectively.[2] It also inhibits DNA-PK and mTOR with IC50 values of 70.6 nM and 152.0 nM, respectively.[2][4]
Q4: How can I confirm that this compound is inhibiting the PI3K/mTOR pathway in my experiment?
A4: The most common method to confirm pathway inhibition is to perform a Western blot analysis on key downstream targets. You should observe a decrease in the phosphorylation of proteins such as Akt (at Ser473 and/or Thr308), S6 ribosomal protein, and 4E-BP1.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell viability assays. | Cell density variability, inconsistent incubation times, or issues with reagent preparation. | Ensure consistent cell seeding density across all wells. Use a multichannel pipette for simultaneous addition of this compound and assay reagents. Prepare fresh dilutions of this compound for each experiment. |
| No significant decrease in p-Akt levels after this compound treatment. | Suboptimal concentration of this compound, short incubation time, or high basal pathway activity. | Perform a dose-response and time-course experiment to determine the optimal conditions. Serum-starve cells before treatment to reduce basal PI3K pathway activation. Ensure the antibody for phosphorylated Akt is validated and working correctly. |
| High background in Western blots for phosphorylated proteins. | Inadequate blocking, insufficient washing, or high antibody concentration. | Use a high-quality blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies). Increase the number and duration of wash steps. Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Unexpected cell morphology changes or toxicity at low concentrations. | Potential off-target effects of this compound or sensitivity of the specific cell line. | Review the literature for known off-target effects of dual PI3K/mTOR inhibitors. Consider using a more specific inhibitor for a single target as a control. Perform a cytotoxicity assay over a broad range of concentrations to determine the toxic threshold for your cells. |
| Variability in flow cytometry results for cell cycle or apoptosis. | Improper cell fixation and permeabilization, cell clumping, or incorrect gating strategy. | Follow a validated protocol for cell fixation and permeabilization. Gently resuspend cell pellets and consider filtering samples before analysis to remove clumps. Use appropriate controls (e.g., unstained, single-stained) to set up your gates correctly. |
Data Presentation
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
| Kinase | IC50 (nM) |
| PI3Kα | 22.0 |
| PI3Kδ | 39.8 |
| PI3Kβ | 129.0 |
| PI3Kγ | 717.3 |
| DNA-PK | 70.6 |
| mTOR | 152.0 |
Data compiled from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Western Blotting for PI3K/mTOR Pathway Inhibition
-
Cell Lysis:
-
Plate cells and treat with desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6, S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 4: Apoptosis Assay (Annexin V/PI) by Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS and then resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
References
unexpected results with ETP-45658 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ETP-45658, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2] This guide will help you address unexpected experimental results and provide standardized protocols for key assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound. Each issue is presented in a question-and-answer format.
Issue 1: Reduced or No Inhibition of Cell Proliferation
Question: I am not observing the expected anti-proliferative effect of this compound on my cancer cell line. What could be the cause?
Answer: A lack of efficacy can stem from several factors, ranging from experimental setup to the biological characteristics of your cell line. Consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure your this compound is properly stored and has not expired. For powdered compound, prepare fresh stock solutions in an appropriate solvent like DMSO.[3][4] For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.[3]
-
Optimize Drug Concentration and Treatment Duration: The effective concentration of this compound is cell-line dependent.[3] It is crucial to perform a dose-response experiment to determine the IC50 value in your specific model.[5] We recommend testing a broad range of concentrations (e.g., 10 nM to 10 µM) for an initial period of 72 hours.[6]
-
Verify Cell Line Sensitivity: Not all cell lines are equally sensitive to PI3K/AKT/mTOR pathway inhibition. Cell lines with mutations that activate this pathway, such as PIK3CA mutations, are generally more sensitive.[3] You can check the mutational status of your cell line in databases like the COSMIC database.
-
Assess Target Engagement: To confirm that this compound is engaging its target in your cells, you should measure the phosphorylation of downstream effectors like AKT (at Ser473) and p70 S6K via Western Blot.[3][7] A significant reduction in the phosphorylation of these proteins indicates successful target inhibition.
Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Issue 2: Unexpected Off-Target Effects
Question: I'm observing cellular effects that are not typically associated with PI3K/AKT/mTOR inhibition. Could this compound have off-target activities?
Answer: this compound is a potent PI3K inhibitor, but like many kinase inhibitors, it can exhibit activity against other kinases at higher concentrations.[8] this compound is also known to inhibit DNA-PK and mTOR directly.[3][9]
-
Review Kinase Selectivity Profile: this compound has the highest potency for PI3Kα and PI3Kδ isoforms.[3][9] Its potency against other kinases is significantly lower. Refer to the table below for IC50 values against various kinases.
-
Use Appropriate Concentrations: To minimize off-target effects, use this compound at the lowest effective concentration that gives you the desired on-target effect (e.g., 1-2x the IC50 for proliferation or p-AKT inhibition). Using excessively high concentrations increases the likelihood of engaging other targets.[10]
-
Employ Control Compounds: To confirm that the observed phenotype is due to PI3K inhibition, consider using other PI3K inhibitors with different chemical scaffolds as a comparison.
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| PI3Kα | 22 |
| PI3Kδ | 30 |
| DNA-PK | 70.6 |
| PI3Kβ | 129 |
| mTOR | 152 |
| PI3Kγ | 710 |
| Data compiled from supplier datasheets.[3][9] |
This compound On-Target and Known Off-Target Pathways
Caption: this compound's primary and secondary signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO up to 250 mg/mL.[11] For long-term storage, we recommend storing the powdered form at -20°C for up to 3 years.[11] A stock solution in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
Q2: What are the known IC50 values for this compound in common cancer cell lines?
A2: The IC50 values for cell proliferation vary depending on the genetic background of the cell line. Below is a table of published EC50 values for a 72-hour treatment period.
Table 2: this compound Anti-proliferative Activity
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | 0.48 |
| PC3 | Prostate Cancer | 0.49 |
| 786-O | Renal Cancer | 2.62 |
| HCT116 | Colon Cancer | 3.53 |
| U251 | Glioblastoma | 5.56 |
| Data is for a 72-hour treatment period.[3] |
Q3: Can this compound be used for in vivo studies?
A3: Yes, this compound has been shown to reduce Akt phosphorylation levels in vivo.[9] For in vivo administration, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Always ensure the solution is clear and prepare it fresh on the day of use.[3]
Experimental Protocols
Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol is for a standard Western Blot to verify the inhibition of AKT phosphorylation at Serine 473, a key downstream marker of PI3K activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AKT (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.
References
- 1. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. This compound - Immunomart [immunomart.com]
ETP-45658 dose-response curve not as expected
Technical Support Center: ETP-45658
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound. The content is designed to address specific issues that may arise during experimentation, with a focus on unexpected dose-response curve results.
Troubleshooting Guide: Unexpected Dose-Response Curve for this compound
An unexpected dose-response curve for this compound can manifest in several ways: a curve that doesn't reach 100% inhibition, a plateau at partial inhibition, high variability between replicates, or a biphasic (bell-shaped) curve where the response decreases at higher concentrations. This guide provides a systematic approach to troubleshooting these issues.
Q1: My this compound dose-response curve is not showing the expected sigmoidal shape. What are the potential causes and how can I troubleshoot this?
An atypical dose-response curve can be due to several factors, ranging from experimental setup to the compound's specific mechanism of action. Below is a workflow to help you diagnose the issue.
Caption: Troubleshooting workflow for an unexpected this compound dose-response curve.
Detailed Troubleshooting Steps:
-
Verify Experimental Setup and Reagents:
-
Pipetting and Dilutions: Inaccurate serial dilutions are a common source of error. Ensure pipettes are calibrated and use fresh tips for each dilution.
-
Compound Solubility: this compound is soluble in DMSO at high concentrations, but precipitation can occur when diluted in aqueous assay buffers.[1][2] Visually inspect your dilutions for any precipitate. Consider using a solubility-enhancing agent if needed.
-
Cell Culture Consistency: For cell-based assays, ensure consistency in cell passage number, seeding density, and overall cell health. Variations can significantly alter the cellular response.[3]
-
-
Investigate Assay-Specific Parameters:
-
In Vitro Kinase Assays: The activity of the recombinant kinase can vary. Ensure proper storage and handling. The concentration of ATP used in the assay can also affect the IC50 value, especially for ATP-competitive inhibitors.[4]
-
Cell-Based Assays: The duration of the assay should be appropriate for the cell line's doubling time.[3] Also, consider if this compound might interfere with the assay's detection method (e.g., autofluorescence in a fluorescence-based assay).[5]
-
-
Consider Biological Mechanisms:
-
Biphasic (Bell-Shaped) Curve: This can be a sign of off-target effects at higher concentrations.[6] this compound is known to inhibit PI3K, mTOR, and DNA-PK.[7] At higher concentrations, it may engage other targets, leading to a complex cellular response. Additionally, inhibition of the PI3K/mTOR pathway can trigger feedback loops that reactivate AKT signaling, potentially leading to a biphasic effect on cell viability or proliferation.[8][9][10]
-
Incomplete Inhibition: If the curve plateaus at a level of partial inhibition, it could be due to the compound's instability in the culture medium over the incubation period, or the activation of redundant signaling pathways in the cells.
-
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway.[11] It inhibits several isoforms of PI3K, as well as DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[1][7] By blocking this pathway, this compound can induce cell cycle arrest, apoptosis, and a reduction in cell proliferation in cancer cells.[12]
Caption: Simplified signaling pathway of this compound.
Q3: What are the known IC50 and EC50 values for this compound?
The inhibitory concentrations of this compound vary depending on the target enzyme and the cell line being tested.
| Target/Cell Line | IC50/EC50 (nM) |
| Enzymatic Assays (IC50) | |
| PI3Kα | 22.0 |
| PI3Kδ | 39.8 |
| PI3Kβ | 129.0 |
| PI3Kγ | 717.3 |
| DNA-PK | 70.6 |
| mTOR | 152.0 |
| Cell-Based Assays (EC50) | |
| MCF7 (Breast Cancer) | 480 |
| PC3 (Prostate Cancer) | 490 |
| 786-O (Renal Cancer) | 2620 |
| HCT116 (Colon Cancer) | 3530 |
| U251 (Glioblastoma) | 5560 |
Data sourced from MedchemExpress and Tocris Bioscience.[1][7]
Q4: How should I prepare and store this compound?
-
Storage: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solution: Prepare a stock solution in DMSO. A concentration of 250 mg/mL is achievable with ultrasonic assistance.[1][2]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Due to the potential for precipitation in aqueous solutions, it is advisable to make intermediate dilutions in a serum-free medium before adding to the final assay wells.
Experimental Protocols
Protocol 1: In Vitro PI3K HTRF® Kinase Assay
This protocol is adapted from a general Homogeneous Time-Resolved Fluorescence (HTRF) assay for PI3K inhibitors and is suitable for determining the IC50 of this compound against different PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
This compound (solubilized in DMSO)
-
PIP2 substrate
-
ATP
-
HTRF Kinase Buffer
-
Eu3+-labeled anti-PIP3 antibody and d2-labeled PIP3 tracer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Methodology:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 1 µL of each dilution into a 384-well assay plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix containing the specific PI3K isoform and the PIP2 substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Eu3+-anti-PIP3 antibody and the d2-PIP3 tracer in detection buffer. Add 20 µL to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
Protocol 2: Cell Viability MTT Assay
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[13]
Materials:
-
Cells of interest (e.g., MCF7, PC3)
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[14]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (media only). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[15]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals.[16] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 8. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of ETP-45658 and PI-103 in Breast Cancer Cells
For Immediate Release
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway remains a critical area of investigation, particularly in breast cancer where its dysregulation is a frequent oncogenic driver. This guide provides a detailed comparison of two notable inhibitors targeting this pathway: ETP-45658 and PI-103. The information presented herein is intended for researchers, scientists, and drug development professionals, offering an objective look at the available preclinical data.
At a Glance: Inhibitor Profiles
This compound and PI-103 are both potent inhibitors of the PI3K/mTOR pathway, with overlapping but distinct inhibitory profiles. This compound is a potent PI3K inhibitor with additional activity against DNA-dependent protein kinase (DNA-PK) and mTOR.[1] PI-103 is a multi-targeted inhibitor of Class I PI3K isoforms and mTOR, and it also demonstrates potent inhibition of DNA-PK.[2][3]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and PI-103 against their primary targets.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound (nM) | PI-103 (nM) |
| PI3Kα | 22.0[1] | 2[2] |
| PI3Kβ | 129.0[1] | 3[2] |
| PI3Kδ | 39.8[1] | 3[2] |
| PI3Kγ | 717.3[1] | 15[2] |
| mTOR | 152.0[1] | 30[2] |
| DNA-PK | 70.6[1] | 23[2] |
Performance in Breast Cancer Cell Lines
Direct comparative studies in breast cancer cell lines reveal nuances in the anti-proliferative effects of these two compounds. A study by Hill et al. (2014) provides a head-to-head comparison of this compound and PI-103 in various cancer cell lines, including the MCF-7 breast cancer cell line.
Table 2: Anti-proliferative Activity (EC50, µM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | PI-103 (µM) |
| MCF-7 | Breast | 0.48 [1] | 0.049 |
| PC3 | Prostate | 0.49[1] | 0.087 |
| 786-O | Renal | 2.62[1] | 1.76 |
| HCT116 | Colon | 3.53[1] | 0.138 |
| U251 | Glioblastoma | 5.56[1] | Not Reported |
Data for PI-103 in the table is from the comparative study by Hill et al. (2014), as presented in a figure in a related publication.
These data indicate that while both compounds are effective at inhibiting the proliferation of MCF-7 breast cancer cells, PI-103 demonstrates greater potency in this specific cell line under the tested conditions.
Effects on Cellular Mechanisms
Cell Cycle Arrest
This compound has been shown to induce a robust G1 cell cycle arrest in PC3 prostate cancer cells.[1] Further investigation in breast cancer cell lines revealed that the anti-proliferative effect of this compound is primarily mediated by the inhibition of the cell cycle. This response is dependent on the Forkhead box O (FOXO) transcription factor and is independent of p53.[4][5] A genome-wide microarray analysis comparing the effects of this compound and PI-103 in MCF-7 cells confirmed that the cell cycle was the most significantly affected biological process for both inhibitors.[4][5]
Signaling Pathway Inhibition
Both this compound and PI-103 effectively inhibit the PI3K/Akt signaling pathway. Treatment of U2OS cells with this compound resulted in a dose-dependent decrease in the phosphorylation of Akt (Ser473), as well as downstream effectors such as FOXO3a, GSK3-β, and p70 S6K.[1] Comparative analysis in MCF-7 cells has shown that both this compound and PI-103 lead to a reduction in Akt phosphorylation, a key indicator of PI3K pathway inhibition.
Visualizing the Mechanisms
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and PI-103.
Caption: General experimental workflow for comparing the effects of this compound and PI-103.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or PI-103 (or vehicle control, e.g., DMSO) for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. EC50 values are determined from the dose-response curves.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Breast cancer cells are seeded in 6-well plates, grown to 70-80% confluency, and then treated with this compound, PI-103, or vehicle control for a specified duration (e.g., 4 hours). Cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-p70 S6K, etc.).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Breast cancer cells are treated with the inhibitors for a specified time (e.g., 24 hours). Both adherent and floating cells are collected.
-
Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol (B145695) while vortexing gently. The fixed cells are incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed and then resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase is indicative of a cell cycle arrest.
Conclusion
Both this compound and PI-103 are potent inhibitors of the PI3K/mTOR pathway with demonstrated anti-proliferative effects in breast cancer cells. While PI-103 shows greater potency in inhibiting the proliferation of MCF-7 cells in direct comparison, both compounds effectively modulate the PI3K signaling pathway and induce cell cycle arrest. The choice between these inhibitors for research purposes may depend on the specific PI3K isoform profile of the cancer model and the desired downstream biological effects. Further head-to-head studies examining apoptosis induction and in vivo efficacy in various breast cancer subtypes would provide a more complete comparative picture.
References
- 1. "A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a poten" by Richard Hill, Ravi Kiran Reddy Kalathur et al. [pearl.plymouth.ac.uk]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Pathway Inhibitors: ETP-45658 vs. GDC-0941
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2][3][4] This has led to the development of numerous inhibitors targeting this pathway, including ETP-45658 and GDC-0941 (Pictilisib). This guide provides an objective comparison of the preclinical efficacy of these two inhibitors, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and GDC-0941 target the PI3K pathway, but with distinct inhibitory profiles.
-
This compound is characterized as a potent inhibitor of PI3K and also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR) .[5] This multi-targeted profile suggests it may offer broader pathway inhibition.
-
GDC-0941 (Pictilisib) is a potent and selective pan-Class I PI3K inhibitor , targeting all four isoforms (p110α, p110β, p110δ, and p110γ).[6][7] Its primary mechanism is the competitive inhibition of the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream signaling.[6]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and GDC-0941, including their inhibitory concentrations against various kinases and their effects on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound[5] | GDC-0941[6] |
| PI3Kα | 22.0 | 3 |
| PI3Kβ | 129.0 | 33 |
| PI3Kγ | 717.3 | 75 |
| PI3Kδ | 39.8 | 3 |
| DNA-PK | 70.6 | Not Reported |
| mTOR | 152.0 | >193-fold vs. p110α |
Table 2: In Vitro Anti-proliferative Activity (EC50/IC50/GI50, µM)
| Cell Line | Cancer Type | This compound (EC50)[8] | GDC-0941 (IC50/GI50) |
| MCF7 | Breast Cancer | 0.48 | 7.14[9] |
| PC3 | Prostate Cancer | 0.49 | 0.28[10] |
| 786-O | Renal Cancer | 2.62 | Not Reported |
| HCT116 | Colon Cancer | 3.53 | 1.081[10] |
| U251 | Glioblastoma | 5.56 | Not Reported |
| U87MG | Glioblastoma | Not Reported | 0.95[10] |
| A2780 | Ovarian Cancer | Not Reported | 0.14[10] |
| MDA-MB-361 | Breast Cancer | Not Reported | 0.72[10] |
| DLD1 | Colon Cancer | Not Reported | 1.070[10] |
| HT29 | Colon Cancer | Not Reported | 0.157[10] |
Table 3: In Vivo Efficacy
| Compound | Model | Dosing | Key Findings |
| This compound[8] | Transgenic mouse model | 22.7 mg/kg | Decreased the level of phosphorylated Akt on serine 473 in mammary ducts. |
| GDC-0941[6] | U87MG human glioblastoma xenografts | 75 mg/kg/day, oral | 83% tumor growth inhibition after 21 days with no body weight loss. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and a buffer solution with necessary cofactors like MgCl2.[11][12][13]
-
Inhibitor Addition: The test compound (this compound or GDC-0941) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) to enable detection of substrate phosphorylation.[14]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[12]
-
Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates the magnesium ions essential for kinase activity.[15]
-
Detection and Quantification: The amount of phosphorylated substrate is measured. For radiometric assays, this involves separating the phosphorylated substrate from the unreacted radiolabeled ATP and quantifying the radioactivity using a scintillation counter.[14] For luminescence-based assays, the amount of ATP consumed is measured.[13]
-
IC50 Calculation: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[10]
Cell Proliferation/Viability Assay
Objective: To determine the concentration of the inhibitor that reduces cell proliferation or viability by 50% (EC50 or IC50).
General Protocol:
-
Cell Seeding: Cancer cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to adhere overnight.[16][17]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or GDC-0941. A vehicle control (e.g., DMSO) is also included.[16]
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[10]
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
-
MTS/XTT Assay: These assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product, which is quantified by measuring absorbance.[16][18]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[10]
-
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 or IC50 value is then determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.[10]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[19][20]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.[20]
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The inhibitor (e.g., GDC-0941) is administered orally at a specified dose and schedule.[19] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[19]
-
Endpoint: The study is concluded when tumors in the control group reach a certain size, or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.[19]
Mandatory Visualization
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Kinase Assays | Revvity [revvity.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validating ETP-45658 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of ETP-45658, a potent phosphoinositide 3-kinase (PI3K) inhibitor. We will explore experimental approaches to confirm the interaction of this compound with its intended targets within a cellular context and compare its performance with other well-characterized PI3K inhibitors.
This compound is a multi-targeted inhibitor with high potency against Class I PI3K isoforms, particularly PI3Kα and PI3Kδ, and also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[1] Its mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[2] Validating that this compound effectively engages these targets in a cellular environment is a crucial step in preclinical drug development.
Comparative Analysis of PI3K Inhibitors
To objectively assess the cellular target engagement of this compound, its performance can be benchmarked against other known PI3K inhibitors. This comparison can be based on both biochemical potency (IC50 values against isolated enzymes) and cellular activity (inhibition of downstream signaling pathways).
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | DNA-PK IC50 (nM) | Cellular p-Akt Inhibition |
| This compound | Pan-PI3K/mTOR/DNA-PK | 22.0 [1] | 39.8 [1] | 129.0 [1] | 717.3 [1] | 152.0 [1] | 70.6 [1] | Yes (U2OS cells) [1] |
| PI-103 | Pan-PI3K/mTOR | 2 | 3 | 20 | 15 | 21 | 13 | Yes (MCF-7, U2OS cells)[3] |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3 | 33 | 3 | 18 | >1000 | - | Yes |
Note: Data for PI-103 and GDC-0941 are compiled from various sources for comparative purposes. The cellular p-Akt inhibition for these compounds is well-established in the scientific literature.
Experimental Protocols for Target Engagement Validation
Validating target engagement in cells can be approached through various methods, from directly measuring compound-protein interaction to assessing the modulation of downstream signaling events.
Western Blot for Phospho-Akt (Ser473) Inhibition
A widely accepted method to infer target engagement of PI3K inhibitors is to measure the phosphorylation status of the downstream effector Akt. A reduction in phosphorylated Akt (p-Akt) at Serine 473 is a reliable indicator of PI3K pathway inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., U2OS, MCF-7, PC3) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or alternative inhibitors for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt or a loading control (e.g., GAPDH).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified duration.
-
-
Heat Shock:
-
Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blotting using an antibody specific for the PI3Kα subunit or another target of interest.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
In-Cell Western Assay
This assay provides a quantitative, high-throughput method for measuring protein levels and post-translational modifications in fixed cells, offering an alternative to traditional Western blotting.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a dilution series of this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde (B43269) and permeabilize with Triton X-100.
-
-
Immunostaining:
-
Block the cells and incubate with primary antibodies for both the target protein (e.g., p-Akt) and a normalization control (e.g., total Akt or a housekeeping protein).
-
Incubate with corresponding secondary antibodies conjugated to different near-infrared fluorophores.
-
-
Imaging and Quantification:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both the target and normalization proteins in each well.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for validating target engagement.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement in cells.
References
ETP-45658: A Comparative Analysis of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of ETP-45658's Performance Against Alternative Kinase Inhibitors, Supported by Experimental Data.
This guide provides an in-depth comparison of the kinase selectivity profile of this compound against other prominent inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway. All quantitative data is presented in a clear, tabular format for straightforward comparison. Detailed experimental methodologies for key assays are also provided to ensure reproducibility and comprehensive understanding.
Quantitative Selectivity Profile of this compound and Comparator Compounds
The inhibitory activity of this compound and a panel of alternative PI3K inhibitors was assessed against various kinase targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, offering a clear comparison of potency and selectivity. This compound demonstrates potent inhibition of Class I PI3K isoforms, with notable activity against PI3Kα and PI3Kδ[1][2][3]. It also exhibits inhibitory effects on DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR)[1][2][3].
| Kinase Target | This compound IC50 (nM) | PI-103 IC50 (nM) | GDC-0941 IC50 (nM) | Idelalisib IC50 (nM) | Wortmannin IC50 (nM) | LY294002 IC50 (nM) |
| PI3Kα | 22.0[1][2] | 2[4] | 3[5][6] | 820[7] | ~5 | 500 |
| PI3Kβ | 129.0[1][2] | 3[4] | 33[5][6] | 565[7] | ~5 | 970 |
| PI3Kγ | 717.3[1][2] | 15[4] | 75[5][6] | 89[7] | ~5 | - |
| PI3Kδ | 39.8[1][2] | 3[4] | 3[5][6] | 2.5[7] | ~5 | 570 |
| DNA-PK | 70.6[1][2] | 23[8] | - | >4000x vs p110δ | 16[9] | Inhibits |
| mTOR | 152.0[1][2] | 30[8] | - | >4000x vs p110δ | Inhibits | Inhibits |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approach for kinase selectivity profiling, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vitro kinase assays to determine the inhibitory profile of compounds like this compound. These are generalized procedures based on commonly used techniques in the field.
Protocol 1: In Vitro PI3K Kinase HTRF Assay
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro kinase activity of PI3K and the inhibitory potential of test compounds.
Materials and Reagents:
-
Recombinant PI3K enzyme (e.g., PI3Kα, β, γ, δ)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine triphosphate (ATP)
-
HTRF detection reagents (specific to the assay kit)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents as per the manufacturer's instructions.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of the test compound and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)
This protocol describes a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant kinase (e.g., PI3K, DNA-PK, mTOR)
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
Appropriate substrate for the kinase being tested
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution in kinase assay buffer. Reconstitute the recombinant kinase in the appropriate dilution buffer. Prepare the substrate and ATP solutions.
-
Assay Procedure:
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted kinase solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 5. aktpathway.com [aktpathway.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 8. selleckchem.com [selleckchem.com]
- 9. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ETP-45658 Results with siRNA: A Comparative Guide
In the realm of drug discovery and target validation, establishing the specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of the biological effects of ETP-45658, a potent PI3K inhibitor, with the effects of targeted gene silencing using small interfering RNA (siRNA). By employing these two distinct methodologies, researchers can gain a higher degree of confidence in attributing the observed cellular phenotypes to the inhibition of the intended target.
This compound is a chemical compound that inhibits the activity of phosphoinositide 3-kinases (PI3Ks), with particular potency against the α and δ isoforms.[1] PI3Ks are a family of enzymes crucial in the PI3K/Akt/mTOR signaling pathway, which governs essential cellular processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3] this compound has been shown to also inhibit DNA-PK and mTOR and to reduce the phosphorylation of Akt, a key downstream effector of PI3K, leading to cell cycle arrest and inhibition of cancer cell proliferation.[1][2]
To corroborate that the biological outcomes of this compound treatment are indeed a direct consequence of PI3K inhibition, a powerful cross-validation technique is the use of siRNA. siRNA molecules are short, double-stranded RNA fragments that can be designed to specifically target and degrade the messenger RNA (mRNA) of a particular gene, in this case, the catalytic subunit of PI3K (e.g., PIK3CA). This process, known as RNA interference (RNAi), effectively silences the gene and prevents the synthesis of the PI3K protein, thereby mimicking the inhibitory effect of a drug like this compound.[4]
This guide will delve into the experimental methodologies for this cross-validation, present hypothetical comparative data, and provide visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of this compound and PI3K siRNA
The following table summarizes hypothetical quantitative data from experiments comparing the effects of this compound and a PIK3CA-targeting siRNA on key downstream markers in a cancer cell line. The data is presented as a percentage of the control (untreated cells).
| Treatment Group | p-Akt (Ser473) Level (%) | FOXO3a Nuclear Localization (%) | Cyclin D1 Expression (%) | Cell Viability (%) |
| Control (Untreated) | 100 | 20 | 100 | 100 |
| This compound (1 µM) | 25 | 85 | 30 | 55 |
| PIK3CA siRNA | 30 | 80 | 35 | 60 |
| Non-targeting siRNA | 98 | 22 | 95 | 98 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A human cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC3).
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the final desired concentration (e.g., 1 µM). Control cells are treated with an equivalent volume of DMSO.
-
siRNA Transfection: Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection. Transfection is performed using a lipid-based transfection reagent according to the manufacturer's protocol. Briefly, PIK3CA-targeting siRNA or a non-targeting control siRNA are diluted in serum-free medium and mixed with the transfection reagent. The mixture is incubated at room temperature to allow for complex formation and then added to the cells. Cells are incubated with the siRNA-lipid complexes for 48-72 hours before further analysis.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, Cyclin D1, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Immunofluorescence for FOXO3a Localization
-
Cell Seeding and Treatment: Cells are grown on glass coverslips in 24-well plates and treated with this compound or transfected with siRNA as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Cells are blocked with 1% BSA in PBS and then incubated with a primary antibody against FOXO3a. After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: The cell nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.
-
Analysis: The percentage of cells showing nuclear localization of FOXO3a is determined by counting at least 100 cells per condition.
Cell Viability Assay
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with this compound or transfected with siRNA.
-
Assay Procedure: Cell viability is assessed using a commercially available assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured using a microplate reader, and the cell viability is expressed as a percentage of the control group.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for cross-validation.
Caption: Logical framework for cross-validation.
References
A Comparative Guide to Pan-PI3K Inhibitors: ETP-45658 in Focus
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. Pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, and γ), represent a significant class of molecules in oncology research. This guide provides a detailed comparison of ETP-45658 with other prominent pan-PI3K inhibitors, including buparlisib (B177719), pictilisib, and copanlisib, supported by experimental data and detailed methodologies.
Biochemical Potency and Isoform Selectivity
The cornerstone of a pan-PI3K inhibitor's efficacy lies in its ability to potently inhibit the various Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater activity.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Other Notable Targets (IC50, nM) |
| This compound | 22[1] | 129[1] | 30 | 710 | DNA-PK (70.6), mTOR (152)[1] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | - |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | mTOR (>193-fold less active than against PI3Kα)[2] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | - |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity: Proliferation and Pathway Inhibition
The functional consequence of PI3K inhibition in a cellular context is a reduction in cell proliferation and the suppression of downstream signaling, most notably the phosphorylation of AKT.
| Inhibitor | Cell Line(s) | Effect | IC50/EC50 (µM) |
| This compound | MCF7, PC3, 786-O, HCT116, U251 | Inhibition of proliferation | 0.48, 0.49, 2.62, 3.53, 5.56, respectively[1] |
| Buparlisib (BKM120) | Pediatric Sarcoma Cell Lines | Inhibition of p-Akt | 0.064 - 0.916 |
| Pictilisib (GDC-0941) | PTEN-deficient cell lines | Inhibition of p-Akt | ~1 |
| Copanlisib (BAY 80-6946) | PIK3CA-mutant cell lines | Inhibition of cell growth | 0.019 |
Pharmacokinetic Profiles
The pharmacokinetic properties of an inhibitor are crucial for its in vivo efficacy and dosing schedule.
| Inhibitor | Administration | Half-life (t1/2) | Clearance | Key Metabolic Pathways |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Buparlisib (BKM120) | Oral | ~40 hours | Similar across varying degrees of hepatic function[3] | - |
| Pictilisib (GDC-0941) | Oral | 13.1 - 24.1 hours[2] | - | Primarily fecal excretion, with significant biliary excretion[4][5] |
| Copanlisib (BAY 80-6946) | Intravenous | 39.1 - 52.1 hours[6][7][8] | 17.9 - 24.8 L/h[6][7] | Primarily metabolized by CYP3A[7] |
Signaling Pathways and Experimental Workflows
To understand the context of pan-PI3K inhibition and the methods used for their evaluation, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and generalized experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.
Caption: Generalized workflows for evaluating pan-PI3K inhibitors.
Experimental Protocols
In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 value of a pan-PI3K inhibitor against each of the four Class I PI3K isoforms.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a kinase buffer, the purified recombinant PI3K enzyme (e.g., p110α/p85α), the lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations.
-
ATP Addition: The kinase reaction is initiated by adding ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal proportional to the amount of ADP formed.[9][10][11][12][13]
-
Data Analysis: The luminescent signal is measured, and the percent inhibition for each inhibitor concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To determine the effect of a pan-PI3K inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with serial dilutions of the pan-PI3K inhibitor for a specified duration (e.g., 72 hours). A vehicle-treated control is included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15][16]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[14][15][16]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined from the resulting dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a pan-PI3K inhibitor in a preclinical animal model.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Inhibitor Administration: The pan-PI3K inhibitor is administered to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intravenous injection). The control group receives the vehicle.
-
Tumor Volume and Body Weight Measurement: Tumor dimensions (length and width) and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.[17][18][19][20][21]
-
Efficacy Assessment: At the end of the study, the anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) can be calculated.
This guide provides a comparative overview to aid researchers in understanding the landscape of pan-PI3K inhibitors and the experimental approaches used to evaluate them. The selection of an appropriate inhibitor for a specific research context will depend on a variety of factors, including the desired isoform selectivity, the cellular context of the study, and the intended in vivo application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Absorption, metabolism and excretion of pictilisib, a potent pan-class I phosphatidylinositol-3-Kinase (PI3K) inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Copanlisib - Wikipedia [en.wikipedia.org]
- 9. promega.de [promega.de]
- 10. ulab360.com [ulab360.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 21. cds.ismrm.org [cds.ismrm.org]
Assessing the In Vitro Specificity of ETP-45658: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of ETP-45658, a potent phosphoinositide 3-kinase (PI3K) inhibitor, with other well-characterized inhibitors of the PI3K/Akt/mTOR signaling pathway. The objective is to offer an evidence-based assessment of this compound's specificity and performance in preclinical research settings. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways, experimental workflows, and logical comparisons.
Executive Summary
This compound is a multi-targeted inhibitor with high potency against Class I PI3K isoforms, as well as DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR). Its broad activity profile within the PI3K/Akt/mTOR pathway makes it a valuable tool for investigating cancer biology. This guide compares this compound primarily with three other widely studied PI3K pathway inhibitors: BKM120 (Buparlisib), a pan-Class I PI3K inhibitor; GDC-0941 (Pictilisib), another pan-Class I PI3K inhibitor; and NVP-BEZ235 (Dactolisib), a dual PI3K/mTOR inhibitor. The comparative data suggests that while all four compounds effectively inhibit the PI3K pathway, they exhibit distinct selectivity profiles that should be considered when designing and interpreting experiments.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | BKM120 (Buparlisib) | GDC-0941 (Pictilisib) | NVP-BEZ235 (Dactolisib) |
| PI3Kα | 22 | 52[1][2] | 3[3][4][5][6] | 4[7] |
| PI3Kβ | 129 | 166[1][2] | 33[3][4] | 75[7] |
| PI3Kδ | 30 | 116[1][2] | 3[3][4][5][6] | 7[7] |
| PI3Kγ | 710 | 262[1][2] | 75[3][4] | 5[7] |
| DNA-PK | 70.6 | - | 1230[3] | - |
| mTOR | 152 | - | 580[3] | 20.7[7] |
Note: Data is compiled from multiple sources and may have been generated using different assay conditions. Direct comparison should be made with caution.
Table 2: Cellular Activity of PI3K/mTOR Inhibitors
| Compound | Cell Line(s) | Assay Type | Endpoint | IC50 / GI50 |
| This compound | HT-29 (Colon) | XTT Assay | Cell Viability | IC50: 19,300 nM[8][9] |
| BKM120 | A2780, U87MG, MCF7, DU145 | Proliferation Assay | Growth Inhibition | GI50: 100-700 nM[1] |
| GDC-0941 | U87MG, A2780, PC3, MDA-MB-361 | Proliferation Assay | Growth Inhibition | IC50: 140-950 nM[5] |
| NVP-BEZ235 | Glioma cell lines | SRB Assay | Cell Proliferation | IC50: low nM range[10] |
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for assessing the in vitro specificity of a kinase inhibitor.
Caption: Logical comparison of this compound with alternative PI3K/mTOR pathway inhibitors.
Experimental Protocols
In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents
-
Test compounds (e.g., this compound) and DMSO (vehicle control)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compound or DMSO to the wells of a 384-well plate.
-
Add the recombinant PI3K enzyme to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Downstream Pathway Inhibition
This protocol assesses the ability of an inhibitor to block PI3K/Akt/mTOR signaling in a cellular context by measuring the phosphorylation of downstream targets like Akt and S6 kinase.
Materials:
-
Cancer cell lines (e.g., MCF7, PC3)
-
Complete cell culture medium
-
Test compounds and DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the anti-proliferative effect of a compound on cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds and DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO.
-
Incubate the cells for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 or IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. tribioscience.com [tribioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
ETP-45658 vs. Next-Generation PI3K Inhibitors: A Comparative Literature Review for Researchers
A detailed analysis of the preclinical and clinical data of the investigational PI3K inhibitor ETP-45658 in comparison to a panel of next-generation phosphoinositide 3-kinase (PI3K) inhibitors. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their performance with supporting experimental data.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for the development of novel anti-cancer therapeutics. While first-generation pan-PI3K inhibitors showed promise, their clinical utility has often been limited by toxicity. This has spurred the development of next-generation isoform-selective and mutant-selective PI3K inhibitors with the aim of improving the therapeutic window. This guide provides a comparative overview of the investigational molecule this compound against several next-generation PI3K inhibitors that are either approved or in late-stage clinical development.
Mechanism of Action and Selectivity Profile
This compound is a PI3K inhibitor with additional activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] Next-generation PI3K inhibitors have been designed with improved selectivity for specific PI3K isoforms (α, β, δ, γ) or for mutant forms of the p110α catalytic subunit (encoded by the PIK3CA gene), which are common in many cancers. This increased selectivity is intended to minimize off-target effects and reduce toxicities.[3]
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Next-Generation PI3K Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | DNA-PK (nM) | Other Notable Selectivity |
| This compound | 22.0[2] | 129.0[2] | 39.8[2] | 717.3[2] | 152.0[2] | 70.6[2] | Also inhibits mutant PI3Kα (H1047R: 16.8 nM, E545K: 13.1 nM)[2] |
| Alpelisib (BYL719) | 5 | 1,200 | 290 | 250 | - | - | PI3Kα-selective |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | - | - | Pan-Class I, with predominant activity against PI3Kα and PI3Kδ[4] |
| Duvelisib (IPI-145) | 27 | 1,847 | 1 | 22 | - | - | PI3Kδ and PI3Kγ dual inhibitor |
| Idelalisib (CAL-101) | 8,600 | 4,000 | 2.5 | 2,100 | - | - | Highly selective for PI3Kδ |
| Taselisib (B612264) (GDC-0032) | 0.29[5] | 9.1[5] | 0.12[5] | 0.97[5] | - | - | Predominantly inhibits PI3Kα, δ, and γ isoforms[5] |
| Inavolisib (GDC-0077) | 0.038[6][7] | >300-fold selective | >300-fold selective | >300-fold selective | - | - | Highly selective for PI3Kα and promotes degradation of mutant p110α[4][6] |
| Umbralisib (TGR-1202) | - | - | 22.3 | 557 | - | - | Selective for PI3Kδ and Casein Kinase 1 Epsilon (CK1ε) |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Preclinical Efficacy
This compound
Preclinical studies have demonstrated that this compound inhibits the proliferation of a variety of cancer cell lines in vitro.[1] It has been shown to induce a dose-dependent G1 cell cycle arrest in PC3 prostate cancer cells.[2] Mechanistically, this compound treatment leads to a reduction in the phosphorylation of key downstream effectors of the PI3K pathway, including Akt, FOXO3a, Gsk3-β, and p70 S6K.[2] In vivo, this compound has been shown to decrease the levels of phosphorylated Akt in the mammary ducts of transgenic mice.[2]
Next-Generation PI3K Inhibitors
Next-generation PI3K inhibitors have demonstrated potent anti-tumor activity in various preclinical models. For instance, taselisib has shown increased activity against cancer cell lines with PIK3CA mutations and HER2 amplification.[8] Inavolisib has demonstrated tumor regressions and induction of apoptosis in PIK3CA-mutant breast cancer xenograft models.[6]
Clinical Performance
While this compound remains in the preclinical stage of development, several next-generation PI3K inhibitors have undergone extensive clinical evaluation and have received regulatory approval for specific cancer indications.
Table 2: Summary of Key Clinical Trial Results for Next-Generation PI3K Inhibitors
| Inhibitor | Cancer Type | Trial Name | Treatment Arm | Comparator | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Alpelisib | HR+/HER2- Breast Cancer (PIK3CA-mutated) | SOLAR-1 | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 26.6% | 11.0 months[9] |
| Copanlisib | Relapsed Follicular Lymphoma | CHRONOS-1 | Copanlisib | Single-arm | 59%[6] | 11.2 months[6] |
| Duvelisib | Relapsed/Refractory CLL/SLL | DUO | Duvelisib | Ofatumumab | 78% | 16.4 months[10] |
| Idelalisib | Relapsed CLL | Study 116 | Idelalisib + Rituximab | Placebo + Rituximab | 81%[11] | Not Reached (vs. 5.5 months)[12] |
| Taselisib | ER+/HER2- Breast Cancer (PIK3CA-mutated) | SANDPIPER | Taselisib + Fulvestrant | Placebo + Fulvestrant | 28%[13] | 7.4 months[13] |
| Inavolisib | HR+/HER2- Breast Cancer (PIK3CA-mutated) | INAVO120 | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | 58.4%[14] | 15.0 months[15] |
| Umbralisib | Relapsed/Refractory Marginal Zone Lymphoma | UNITY-NHL | Umbralisib | Single-arm | 49%[1] | Not Reached |
Safety and Tolerability
A significant driver for the development of next-generation PI3K inhibitors has been the need to mitigate the toxicities associated with pan-PI3K inhibition.
Table 3: Common (≥20%) All-Grade Adverse Events in Key Clinical Trials
| Inhibitor | Trial | Common Adverse Events |
| Alpelisib | SOLAR-1 | Hyperglycemia, diarrhea, nausea, rash, decreased appetite, fatigue.[7] |
| Copanlisib | CHRONOS-1 | Transient hyperglycemia, transient hypertension, diarrhea, fatigue, neutropenia.[4][6] |
| Duvelisib | DUO | Diarrhea/colitis, neutropenia, pyrexia, nausea, anemia, cough. |
| Idelalisib | Study 116 | Pyrexia, fatigue, nausea, chills, diarrhea, infusion-related reactions. |
| Taselisib | SANDPIPER | Diarrhea, hyperglycemia, nausea, rash, stomatitis, fatigue.[13] |
| Inavolisib | INAVO120 | Neutropenia, hyperglycemia, stomatitis/mucosal inflammation, diarrhea.[15] |
| Umbralisib | UNITY-NHL | Diarrhea, nausea, fatigue, headache, cough. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies for key assays used in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of a compound against PI3K isoforms, a common method is an in vitro kinase assay.[9][16]
-
Reagents : Recombinant human PI3K isoforms (α, β, δ, γ), ATP, PIP2 substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The inhibitor is serially diluted and incubated with the kinase and substrate in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Proliferation Assay
Cell proliferation assays, such as the MTT or XTT assay, are used to assess the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.[13][17]
-
Cell Culture : Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with serial dilutions of the inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
MTT/XTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Analysis : The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and EC50 values are determined from the dose-response curve.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of a PI3K inhibitor in a living organism, a xenograft mouse model is often employed.[10][18]
-
Cell Implantation : Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Mice are randomized into treatment and control groups. The inhibitor is administered orally or via injection at a specified dose and schedule.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Visualizations
PI3K Signaling Pathway
References
- 1. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. benchchem.com [benchchem.com]
- 12. Cisco Duo Free Trial Onboarding Guide | Duo Security [duo.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
ETP-45658: A Comparative Analysis of its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of ETP-45658, a potent phosphoinositide 3-kinase (PI3K) inhibitor, with other alternative PI3K inhibitors. The information presented herein is based on available experimental data to assist researchers in evaluating its potential in cancer therapy.
Executive Summary
This compound is a potent inhibitor of Class I PI3K isoforms, demonstrating significant anti-proliferative activity across a range of cancer cell lines. It exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation. This guide presents a comparative analysis of this compound's biochemical potency and cellular activity against other well-characterized PI3K inhibitors, providing valuable insights for drug development professionals.
Comparative Analysis of Biochemical Potency
This compound demonstrates potent inhibitory activity against multiple PI3K isoforms, with a notable selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected PI3K inhibitors against the Class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Other Targets (IC50, nM) |
| This compound | 22.0[1] | 129.0[1] | 39.8[1] | 717.3[1] | DNA-PK (70.6), mTOR (152.0)[1] |
| PI-103 | 2 | 3 | 3 | 15 | mTOR (30), DNA-PK (23) |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | - |
| Piktilisib (GDC-0941) | 3 | 33 | 3 | 75 | - |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | - |
| Taselisib (GDC-0032) | - | - | - | - | - |
| Alpelisib (BYL719) | - | - | - | - | - |
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) values provide a measure of the compound's potency in inhibiting cell growth.
| Cell Line | Cancer Type | This compound (EC50, µM) | PI-103 (GI50, µM) |
| MCF7 | Breast Cancer | 0.48[1] | - |
| PC3 | Prostate Cancer | 0.49[1] | - |
| 786-O | Renal Cancer | 2.62[1] | - |
| HCT116 | Colon Cancer | 3.53[1] | - |
| U251 | Glioblastoma | 5.56[1] | - |
| HT-29 | Colon Cancer | - | - |
Note: Direct comparative EC50/GI50 data for all inhibitors in the same cell lines was not available in the searched literature. The table presents the available data for this compound.
A study on the HT-29 colon cancer cell line demonstrated that this compound exerted a dose-dependent and statistically significant anti-proliferative effect.[2][3] Further investigations at its IC50 dose revealed that this compound induces apoptosis by upregulating apoptotic proteins and downregulating anti-apoptotic proteins.[2][3] It was also shown to increase Annexin V binding, arrest the cell cycle at the G0/G1 phase, induce caspase 3/7 activity, and impair the mitochondrial membrane potential in HT-29 cells.[2]
Signaling Pathway and Mechanism of Action
This compound targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of PI3K by this compound leads to a downstream cascade of events that ultimately result in decreased cell proliferation and survival.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Treatment of U2OS cells with this compound resulted in a significant decrease in the phosphorylation of downstream effectors including FOXO3a, Gsk3-β, and the mTOR substrate p70 S6K.[1] This confirms that this compound effectively blocks the PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
XTT Cell Viability/Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix 50 µL of the XTT labeling reagent with 1 µL of the electron-coupling reagent for each well to be tested.
-
Labeling: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract non-specific background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the inhibitory effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of Akt.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.
Conclusion
This compound is a potent PI3K inhibitor with significant anti-proliferative activity in a variety of cancer cell lines. Its mechanism of action involves the effective inhibition of the PI3K/Akt/mTOR signaling pathway. While direct head-to-head comparative studies with a broad range of other PI3K inhibitors are limited, the available data suggests that this compound is a valuable tool for cancer research and a promising candidate for further preclinical and clinical investigation. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound.
References
Independent Verification of ETP-45658's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ETP-45658's performance with other phosphoinositide 3-kinase (PI3K) pathway inhibitors, supported by experimental data. This compound is a potent inhibitor of PI3K, with additional activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR). Its mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer. This guide will delve into the specifics of its inhibitory action and compare it to other well-characterized inhibitors targeting this pathway.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and a selection of alternative PI3K pathway inhibitors. These alternatives are categorized as pan-PI3K inhibitors, isoform-specific PI3K inhibitors, and dual PI3K/mTOR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | DNA-PK |
| This compound | 22.0 | 129.0 | 717.3 | 39.8 | 152.0 | 70.6 |
| Buparlisib (BKM120) | 52[1] | 166[1] | 262[1] | 116[1] | >5000 | >5000 |
| Pictilisib (GDC-0941) | 3[2][3] | 33[2][3] | 75[2][3] | 3[2][3] | 580[2][3] | 1230[2][3] |
| Copanlisib (BAY 80-6946) | 0.5[4] | 3.7[4] | 6.4[4] | 0.7[4] | 40[5] | - |
| Alpelisib (BYL719) | 5[6] | 1200[6] | 250[6] | 290[6] | - | - |
| Duvelisib (IPI-145) | 1602[7] | 85[7] | 27.4[7] | 2.5[7] | - | - |
| Dactolisib (BEZ235) | 4[8] | 75[8] | 5[8] | 7[8] | 20.7[8] | - |
Table 2: In Vitro Anti-proliferative Activity (EC50/GI50, µM)
| Cell Line | Cancer Type | This compound | Buparlisib | Pictilisib | Copanlisib | Alpelisib | Duvelisib | Dactolisib |
| MCF7 | Breast | 0.48 | ~0.1-0.7 | 0.72 | - | 0.43 | - | 0.73 |
| PC3 | Prostate | 0.49 | ~0.1-0.7 | 0.28 | - | - | - | ~0.01-0.012 |
| 786-O | Kidney | 2.62 | - | - | - | - | - | - |
| HCT116 | Colon | 3.53 | - | 1.081 | - | - | - | - |
| U251 | Glioblastoma | 5.56 | - | - | - | - | - | - |
| U87MG | Glioblastoma | - | ~0.1-0.7 | 0.95 | - | - | - | ~0.01-0.012 |
| A2780 | Ovarian | - | ~0.1-0.7 | 0.14 | - | - | - | - |
| HT-29 | Colon | - | - | 0.157 | - | - | - | - |
| Kasumi-1 | Leukemia | - | - | - | - | 0.44 | - | - |
| Ramos | Lymphoma | - | - | - | - | - | <0.001 | - |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a cell viability (MTT) assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in kinase buffer. The concentration used is typically close to the Km of the kinase for ATP.
-
Kinase: Reconstitute the recombinant kinase in kinase buffer to a working concentration.
-
Substrate: Prepare the specific substrate for the kinase in kinase buffer. For PI3K, this would be a lipid substrate like PIP2.
-
Test Compound: Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO and perform serial dilutions in kinase buffer.
2. Assay Procedure:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 or GI50 value.
Western Blotting for AKT Phosphorylation
This protocol is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Preparation and Fixation:
-
Harvest approximately 1 x 10⁶ cells by trypsinization or scraping.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
2. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Collect data from at least 10,000 events per sample.
4. Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.
-
Quantify the percentage of cells in each phase.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of ETP-45658: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ETP-45658, a potent PI3K inhibitor used in cancer research. Adherence to these procedures is essential to minimize risks to personnel and the environment.
This compound, with CAS Number 1198357-79-7, is a bioactive small molecule that requires careful handling throughout its lifecycle, including disposal. While specific institutional and local regulations must always be followed, the following guidelines provide a framework for the proper management of this compound waste.
Key Chemical and Safety Data
A summary of essential quantitative data for this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C16H17N5O2 | MedchemExpress, Tocris Bioscience |
| Molecular Weight | 311.34 g/mol | MedchemExpress, Tocris Bioscience |
| CAS Number | 1198357-79-7 | MedchemExpress, Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | DMSO: ≥ 250 mg/mL | MedchemExpress |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedchemExpress |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste must be managed through your institution's hazardous waste program.[1] Never dispose of this chemical down the drain or in regular trash.[1][2]
1. Waste Identification and Categorization:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound. This waste stream should be categorized as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental dilutions, and rinsate from cleaning contaminated glassware. This is also considered hazardous chemical waste. Due to its limited solubility in aqueous solutions, organic solvents like DMSO are often used, which are flammable and require specific handling.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container.
2. Waste Segregation and Container Selection:
-
Segregate Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes.[3] For instance, halogenated and non-halogenated solvent wastes should often be collected separately.[3]
-
Choose Appropriate Containers:
-
Use chemically compatible, leak-proof containers for all this compound waste.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure containers are in good condition and have secure, tightly fitting lids.[4]
-
Containers should be of an appropriate size for the amount of waste being generated to avoid overfilling.
-
3. Proper Labeling of Waste Containers:
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete and Accurate Information: The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]
-
The concentration and quantity of the waste. For mixtures, list all components and their approximate percentages.[1]
-
The date of waste generation (the date the container was started).[1]
-
The name and contact information of the principal investigator or responsible researcher.[1]
-
The laboratory room number and building.[1]
-
Check the appropriate hazard pictograms (e.g., toxicity, environmental hazard).[1]
-
4. Safe Storage of Chemical Waste:
-
Store in a Designated Satellite Accumulation Area (SAA): This area must be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][5]
-
Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Regular Inspections: Periodically inspect the SAA to ensure containers are properly labeled, closed, and not leaking.
5. Arranging for Waste Disposal:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Follow your institution's specific procedures for requesting a hazardous waste pickup.[1][2]
-
Do Not Transport Waste Yourself: Laboratory personnel should not transport hazardous waste to a central collection facility. This should be done by trained EHS staff.[2]
-
Empty Container Disposal: An "empty" container that held this compound may still be considered hazardous. For containers that held acutely toxic substances, triple rinsing with a suitable solvent is often required. The rinsate must be collected and disposed of as hazardous waste.[2][3] Consult your EHS office for specific guidance on decontaminating and disposing of empty containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling ETP-45658
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of ETP-45658, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Given that the complete toxicological profile of this compound may not be fully elucidated, it is imperative to treat this compound as a potentially hazardous substance and to adhere to the highest standards of laboratory safety. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the supplier, which must be reviewed before any handling procedures begin.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before working with this compound. The following personal protective equipment recommendations are based on general best practices for handling potent, powdered research compounds of unknown toxicity.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. For extended procedures or when handling larger quantities, consider double-gloving for enhanced protection. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with safety glasses when there is a splash or powder aerosolization hazard. |
| Body Protection | Lab Coat/Protective Clothing | A fully buttoned lab coat is necessary to protect the body and clothing from potential spills. A chemical-resistant apron or suit may be required for larger scale operations. |
| Respiratory Protection | Respirator | All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation. If weighing or other procedures may generate dust, a respirator with an appropriate particulate filter (e.g., N95 or P100) should be used as a secondary precaution. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
Verify that all glassware is clean and free of cracks or chips.
2. Weighing and Reconstitution:
-
Perform all weighing of powdered this compound within the chemical fume hood on a tared weigh boat or paper.
-
To reconstitute, carefully add the desired solvent (e.g., DMSO) to the vial containing the powdered compound. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Prepare stock solutions in appropriate, clearly labeled containers.
3. Experimental Use:
-
When adding this compound to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid splashes or aerosol generation.
-
Keep all containers with this compound sealed when not in use.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for long-term storage as a powder and for stock solutions.[1][2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Collection and Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all unused solutions and contaminated liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain. |
| Contaminated Sharps | Dispose of any contaminated needles, syringes, or other sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste. |
Note: All disposal must be carried out in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Protocols
As this compound is a research compound, specific experimental protocols will vary. Below is a generalized workflow for a common application: assessing the effect of this compound on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
Methodology:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate growth medium and conditions until they reach the desired confluency for passaging.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations for treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls (e.g., medium with DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: After the incubation period, assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the data and determine the IC50 value using appropriate software.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
